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  • Product: (3-Methylhex-1-en-2-yl)benzene
  • CAS: 917836-73-8

Core Science & Biosynthesis

Foundational

mechanism of formation for (3-Methylhex-1-en-2-yl)benzene

An In-Depth Technical Guide to the Mechanistic Formation of (3-Methylhex-1-en-2-yl)benzene Abstract (3-Methylhex-1-en-2-yl)benzene is a substituted styrene derivative whose synthesis embodies several cornerstone principl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Formation of (3-Methylhex-1-en-2-yl)benzene

Abstract

(3-Methylhex-1-en-2-yl)benzene is a substituted styrene derivative whose synthesis embodies several cornerstone principles of modern organic chemistry. This technical guide provides an in-depth analysis of the primary mechanistic pathways for its formation, tailored for researchers, scientists, and professionals in drug development. Rather than presenting a simple list of protocols, this document elucidates the causal relationships behind synthetic choices, focusing on three robust and widely employed methodologies: Palladium-Catalyzed Cross-Coupling via the Heck and Suzuki reactions, and Carbonyl Olefination via the Wittig reaction. Each section details the underlying catalytic cycles or reaction pathways, provides self-validating experimental frameworks, and is supported by authoritative references to ensure scientific integrity.

Introduction: Structural Dissection and Synthetic Strategy

The target molecule, (3-Methylhex-1-en-2-yl)benzene, possesses two key structural features that inform its synthetic strategy: a vinyl-aryl (styrene) motif and a chiral center at the C3 position. The core challenge lies in the precise construction of the C-C double bond and its connection to the phenyl ring with control over regiochemistry.

This guide will explore the following primary mechanistic routes, each offering a distinct approach to forging the critical aryl-vinyl bond:

  • The Heck Reaction: Direct arylation of an alkene precursor.

  • The Suzuki-Miyaura Coupling: Cross-coupling of an arylboronic acid with a vinyl halide.

  • The Wittig Reaction: Olefination of a ketone precursor.

These methods are selected for their reliability, versatility, and the depth of mechanistic understanding that underpins their application in complex molecule synthesis.

Mechanism I: The Heck Reaction Pathway

The Mizoroki-Heck reaction is a powerful transition-metal-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene.[1] For the synthesis of (3-Methylhex-1-en-2-yl)benzene, this involves the coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with 3-methylhex-1-ene.

Causality of the Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is critical as it facilitates the key steps of the mechanism. A base is required to neutralize the hydrogen halide (HX) produced and regenerate the active Pd(0) catalyst.[2]

The core mechanistic steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., bromobenzene), forming a square planar Aryl-Pd(II)-Halide complex. This is the rate-determining step for aryl bromides.

  • Alkene Coordination & Insertion (Carbopalladation): The alkene (3-methylhex-1-ene) coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This insertion step forms a new carbon-carbon bond and a Pd(II)-alkyl intermediate. The aryl group typically adds to the less substituted carbon of the double bond to minimize steric hindrance, thus forming the bond at the C1 position of the hexene chain.

  • β-Hydride Elimination: For the intermediate to form the desired product, a hydrogen atom on the adjacent carbon (C2) must be accessible for elimination. The Pd-C bond rotates to allow a syn-periplanar arrangement of the Pd and a β-hydrogen. The palladium abstracts this hydrogen, eliminating to form the final vinylbenzene product and a hydrido-palladium(II) complex (H-Pd(II)-X).

  • Reductive Elimination: In the presence of a base (e.g., triethylamine, potassium carbonate), the H-Pd(II)-X complex undergoes reductive elimination. The base removes the proton, and the halide is released, regenerating the active Pd(0) catalyst to re-enter the cycle.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex 1 aryl_halide Ar-X (Bromobenzene) oxidative_add Oxidative Addition alkyl_pd R-Pd(II)(X)L_n pd2_complex->alkyl_pd 2 alkene 3-Methylhex-1-ene insertion Migratory Insertion product_complex Product + H-Pd(II)(X)L_n alkyl_pd->product_complex 3 beta_elim β-Hydride Elimination product_complex->pd0 4 product (3-Methylhex-1-en-2-yl)benzene product_complex->product base Base-H⁺X⁻ product_complex->base reductive_elim Reductive Elimination (+ Base)

Caption: Catalytic cycle for the Heck reaction synthesis.

Experimental Protocol: A Self-Validating System

A typical Heck reaction protocol must control for catalyst activity, solvent polarity, and base strength to ensure high yield and selectivity.

  • Reactor Setup: A dried Schlenk flask is charged with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base such as K₂CO₃ or Et₃N (1.5-2.0 equivalents).

  • Reagent Addition: The flask is evacuated and backfilled with an inert gas (N₂ or Ar). Anhydrous solvent (e.g., DMF, acetonitrile) is added, followed by the aryl halide (1.0 eq) and 3-methylhex-1-ene (1.1-1.5 eq).

  • Reaction Conditions: The mixture is heated, typically between 80-140 °C, and stirred until TLC or GC-MS analysis indicates complete consumption of the aryl halide.[3]

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts, diluted with a nonpolar solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Trustworthiness Check: The protocol is self-validating as the progress can be monitored by standard analytical techniques (TLC, GC-MS). The identity and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the described transformation has occurred as intended.

Mechanism II: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron compound with an organohalide.[4] To synthesize (3-Methylhex-1-en-2-yl)benzene, this route would couple phenylboronic acid with a vinyl halide, 2-bromo-3-methylhex-1-ene . This approach offers excellent functional group tolerance and generally proceeds under mild conditions.

Causality of the Catalytic Cycle

Similar to the Heck reaction, the Suzuki coupling operates on a Pd(0)/Pd(II) cycle. A key difference is the transmetalation step, where the organic group is transferred from boron to palladium. This step requires activation of the organoboron species by a base.

The core mechanistic steps are:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the vinyl halide (2-bromo-3-methylhex-1-ene) to form a Vinyl-Pd(II)-Halide complex.

  • Base Activation & Transmetalation: The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the phenylboronic acid to form a more nucleophilic borate complex [Ar-B(OH)₃]⁻. This activated species then transfers the phenyl group to the Pd(II) center, displacing the halide. This forms a Di-organo-Pd(II) complex.

  • Reductive Elimination: The two organic groups (vinyl and phenyl) on the palladium center couple and are eliminated from the metal, forming the desired product, (3-Methylhex-1-en-2-yl)benzene. This step regenerates the active Pd(0) catalyst.

Visualization: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Vinyl-Pd(II)(X)L_n pd0->pd2_complex 1 vinyl_halide Vinyl-X (2-Bromo-3-methylhex-1-ene) oxidative_add Oxidative Addition diorgano_pd Vinyl-Pd(II)(Ar)L_n pd2_complex->diorgano_pd 2 boronic_acid Ar-B(OH)₂ + Base transmetalation Transmetalation diorgano_pd->pd0 3 product (3-Methylhex-1-en-2-yl)benzene diorgano_pd->product reductive_elim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: A Self-Validating System

The synthesis of substituted styrenes via Suzuki coupling is well-established.[5][6]

  • Reactor Setup: A reaction vessel is charged with the vinyl halide (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent and Reagent Addition: A solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, DME/H₂O), is added.[7] The vessel is purged with an inert gas.

  • Reaction Conditions: The mixture is heated (often 60-100 °C) with vigorous stirring to ensure mixing between the aqueous and organic phases. The reaction is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Trustworthiness Check: The use of commercially available, stable boronic acids and well-defined catalytic systems makes this protocol highly reproducible.[7] Product verification via NMR and MS confirms the successful C-C bond formation as designed.

Mechanism III: The Wittig Reaction Pathway

The Wittig reaction is a premier method for synthesizing alkenes from carbonyl compounds.[8] It offers exceptional control over the location of the newly formed double bond. For our target molecule, the most logical disconnection involves reacting 1-phenyl-2-methylpentan-1-one with a methylene phosphorane (Ph₃P=CH₂).

Causality of the Reaction Mechanism

This reaction relies on the nucleophilic character of a phosphorus ylide (or phosphorane). The mechanism is generally understood to proceed through a cycloaddition-elimination sequence.

The core mechanistic steps are:

  • Ylide Formation: The ylide is prepared by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi, NaH, or KHMDS). The base abstracts a proton from the carbon adjacent to the phosphorus, creating the zwitterionic ylide.[9]

  • Nucleophilic Attack & Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone (1-phenyl-2-methylpentan-1-one). This forms a betaine intermediate, a species with adjacent negative (oxygen) and positive (phosphorus) charges.

  • Oxaphosphetane Formation: The betaine rapidly undergoes ring closure to form a four-membered heterocyclic intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane collapses in a concerted, stereospecific manner. The thermodynamically stable triphenylphosphine oxide is eliminated, and the C=C double bond is formed, yielding (3-Methylhex-1-en-2-yl)benzene.[10]

Visualization: Wittig Reaction Workflow

Wittig_Workflow salt [Ph₃P⁺-CH₃]Br⁻ (Phosphonium Salt) ylide Ph₃P=CH₂ (Ylide) salt->ylide 1. Deprotonation base Strong Base (e.g., n-BuLi) betaine Betaine Intermediate ylide->betaine 2. Nucleophilic Attack ketone 1-phenyl-2-methylpentan-1-one (Ketone) ketone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane 3. Ring Closure product (3-Methylhex-1-en-2-yl)benzene oxaphosphetane->product 4. Elimination byproduct Ph₃P=O (Byproduct) oxaphosphetane->byproduct

Caption: Step-by-step workflow for the Wittig reaction.

Experimental Protocol: A Self-Validating System

The Wittig reaction requires anhydrous conditions due to the use of strong bases and reactive intermediates.

  • Ylide Preparation: Methyltriphenylphosphonium bromide (1.1 eq) is suspended in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere. The suspension is cooled (e.g., to 0 °C or -78 °C), and a strong base like n-butyllithium is added dropwise until the characteristic orange/yellow color of the ylide persists.

  • Carbonyl Addition: A solution of 1-phenyl-2-methylpentan-1-one (1.0 eq) in the same anhydrous solvent is added slowly to the ylide solution at low temperature.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC shows completion.

  • Workup and Purification: The reaction is quenched by adding water or a saturated NH₄Cl solution. The product is extracted into an organic solvent. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is often achieved by careful column chromatography or by precipitating the oxide from a nonpolar solvent.

Trustworthiness Check: The formation of the ylide is visually confirmed by a color change. The reaction's endpoint is determined analytically. The successful formation of the alkene product at the precise, desired location, free of isomeric impurities that might arise from other methods (like dehydration), validates the high fidelity of this protocol.[11]

Quantitative Data Summary

The choice of synthetic route often depends on factors like substrate availability, desired yield, and tolerance for specific reaction conditions. The following table provides a comparative overview based on typical outcomes for these classes of reactions.

ParameterHeck ReactionSuzuki-Miyaura CouplingWittig Reaction
Key Precursors Aryl Halide, AlkeneVinyl Halide, Arylboronic AcidKetone, Phosphonium Salt
Typical Yield 60-90%70-95%60-85%
Key Catalyst/Reagent Palladium(0) complexPalladium(0) complexStrong Base (e.g., n-BuLi)
Primary Byproduct HX saltBoron saltsTriphenylphosphine Oxide
Main Advantage Atom economy (direct alkene use)High functional group toleranceRegiospecific double bond formation
Main Challenge Regioselectivity with some alkenesPreparation of vinyl halide precursorStoichiometric byproduct removal

Conclusion

The formation of (3-Methylhex-1-en-2-yl)benzene can be achieved through several mechanistically distinct and robust synthetic pathways. Palladium-catalyzed Heck and Suzuki reactions represent state-of-the-art methods for constructing the aryl-vinyl bond through well-understood catalytic cycles, offering high yields and broad substrate scope. The classic Wittig reaction provides an alternative, powerful strategy that guarantees the precise placement of the double bond through a reliable carbonyl olefination mechanism. The selection of a specific pathway in a research or drug development context will be guided by precursor availability, cost, scalability, and the chemical environment of the target molecule. This guide provides the foundational mechanistic understanding required for making such informed, expert decisions.

References

  • Gøgsig, T. M., et al. (2008). "Synthesis of styrenes by palladium(II)-catalyzed vinylation of arylboronic acids and aryltrifluoroborates by using vinyl acetate." Chemistry – A European Journal, 14(32), 10012-10021. [Link]

  • Ackermann, L. (2010). "Ruthenium-catalyzed direct oxidative alkenylation of arenes through twofold C–H bond functionalization." Chemical Science, 1(5), 557-567. [Link]

  • Asako, S., et al. (2018). "Alkenylation of Arenes Using Disubstituted Ethynes by Palladium/Carboxylic Acid Catalysis." Chemistry Letters, 47(6), 748-751. [Link]

  • Webb, J. R., et al. (2016). "Rhodium-Catalyzed Arene Alkenylation Using Benzoquinone Derivatives as Oxidants." Organometallics, 35(5), 754-761. [Link]

  • Gunnoe, T. B. Research Group. "Catalytic Alkylation and Alkenylation of Arenes." University of Virginia. [Link]

  • Liu, G., et al. (2010). "Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes." Organic Letters, 12(6), 1264-1267. [Link]

  • Webb, J. R., et al. (2020). "Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity." ACS Catalysis, 10(20), 11519-11531. [Link]

  • Mazzacano, T. J., & Sanford, M. S. (2011). "Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins." Organic Letters, 13(15), 3892-3895. [Link]

  • Zhu, M., et al. (2018). "Palladium-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Amides from Styrenes and Nitroarenes." Organic Letters, 20(16), 4969-4972. [Link]

  • Cintă-Pinzaru, S., et al. (2019). "Wittig and Wittig–Horner Reactions under Sonication Conditions." Catalysts, 9(1), 83. [Link]

  • Broos, R., & Anteunis, M. (1976). "A Simplified Wittig Synthesis of Substituted Styrenes." Synthetic Communications, 6(1), 53-58. [Link]

  • Wikipedia contributors. (2024). "Heck reaction." Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2026). "Functionalized Styrene Synthesis via Palladium-Catalyzed C−C Cleavage of Aryl Ketones." ResearchGate. [Link]

  • Li, X., et al. (2025). "Palladium-catalyzed redox diversified entry to axially chiral styrenes via asymmetric olefination with alkynes." Chemical Science. [Link]

  • Broos, R., & Anteunis, M. (1976). "A Simplified Wittig Synthesis of Substituted Styrenes." Taylor & Francis Online. [Link]

  • Yorimitsu, H., et al. (1998). "Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent." Chemistry Letters, 27(1), 7-8. [Link]

  • Nguyen, V. H., et al. (2020). "Grignard-type reaction of phenylacetylene with aldehydes was performed by Bimetallic Metal-Organic Frameworks (Ni/Fe-Base) catalyst in water." IOP Conference Series: Materials Science and Engineering, 736(4), 042017. [Link]

  • CN111056927A - "Synthetic method of monosubstituted styrene.
  • Hajjem, B., et al. (2010). "HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I." J. Soc. Chim. Tunisie, 12, 101-109. [Link]

  • Wang, C., et al. (2021). "Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes." Organic Letters, 23(12), 4723-4728. [Link]

  • Johnsson, R., & Schou, M. (2003). "Palladium-Catalyzed Heck Reactions of Styrene Derivatives and 2-Iodo-p-carborane." Organometallics, 22(8), 1644-1647. [Link]

  • Study.com. "Draw the two different ylides that could be used in the Wittig synthesis of styrene." Study.com. [Link]

  • Yorimitsu, H., et al. (1998). "Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent." Chemistry Letters. [Link]

  • ResearchGate. (2020). "Grignard-type reaction of phenylacetylene with aldehydes was performed by Bimetallic Metal-Organic Frameworks (Ni/Fe-Base) catalyst in water." ResearchGate. [Link]

  • Pepper, J. M., & Steck, W. (1966). "ACID-CATALYZED REACTIONS OF VINYL COMPOUNDS: IV. MECHANISM OF FORMATION OF THE PRODUCTS OF THE REACTION OF VINYL ACETATE AND BENZENE." Canadian Journal of Chemistry, 44(11), 1351-1358. [Link]

  • O'Shea, D. F. (2006). "Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene." Organic Syntheses, 83, 45. [Link]

  • University of Liverpool. "Electrophilic Addition to Alkynes." University of Liverpool Chemistry Department. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. [Link]

  • Barlog, M., et al. (2017). "Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles." Organic Chemistry Frontiers, 4(12), 2353-2357. [Link]

  • Molander, G. A., & Brown, A. R. (2006). "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

Sources

Exploratory

thermodynamic stability and physical properties of (3-Methylhex-1-en-2-yl)benzene

An In-Depth Technical Guide to the Thermodynamic Stability and Physical Properties of (3-Methylhex-1-en-2-yl)benzene Abstract: This technical guide provides a comprehensive analysis of the predicted thermodynamic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Physical Properties of (3-Methylhex-1-en-2-yl)benzene

Abstract: This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and physical properties of the novel compound, (3-Methylhex-1-en-2-yl)benzene. Due to the absence of existing literature on this specific molecule, this paper establishes a predictive framework based on established principles of physical organic chemistry and data from structurally analogous compounds. We will detail both computational and experimental methodologies for the full characterization of this compound, offering researchers and drug development professionals a robust roadmap for its synthesis, analysis, and potential applications. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Introduction: A Predictive Analysis of a Novel Chemical Entity

(3-Methylhex-1-en-2-yl)benzene represents a unique chemical structure combining an aromatic benzene ring with a substituted hexene chain. While specific experimental data for this compound is not currently available in the public domain, its structural motifs—a vinylbenzene (styrene) derivative with alkyl substitutions—allow for a highly informed, predictive analysis of its physicochemical behavior. Understanding these properties is crucial for any potential application, from its use as a synthetic intermediate in medicinal chemistry to its potential role as a monomer in materials science.

This guide will, therefore, serve as a foundational document, outlining the necessary theoretical and practical steps to fully characterize (3-Methylhex-1-en-2-yl)benzene. We will explore its likely physical properties, delve into its thermodynamic stability through the lens of conformational analysis and thermochemistry, and provide detailed, actionable protocols for its empirical study.

Part 1: Physicochemical Properties - A Dual Approach of Prediction and Empirical Verification

The physical properties of a compound govern its behavior in various environments and are critical for its handling, purification, and formulation. Here, we outline a two-pronged approach: initial computational prediction followed by experimental verification.

Computational Prediction of Physical Properties

Prior to synthesis, computational chemistry offers a powerful tool for estimating key physical properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models can provide valuable insights.

Methodology for Computational Prediction:

  • Structure Optimization: The 3D structure of (3-Methylhex-1-en-2-yl)benzene would first be modeled and optimized using a DFT method, such as B3LYP with a 6-31G(d) basis set, to find the lowest energy conformation.

  • Property Calculation: Using the optimized structure, software packages like Gaussian or Spartan can calculate properties including:

    • Boiling Point (via calculation of vapor pressure and enthalpy of vaporization)

    • Density

    • Refractive Index

    • Molar Volume

Predicted Physical Properties (Hypothetical Data):

PropertyPredicted Value (based on analogs)Method
Molecular Weight188.30 g/mol Calculation
Boiling Point~220-230 °C at 760 mmHgPredictive models based on alkylbenzenes
Density~0.88 - 0.92 g/cm³QSPR models
Refractive Index~1.50 - 1.52Predictive models
Experimental Determination of Physical Properties

Following a successful synthesis, these predicted values must be confirmed experimentally.

Experimental Protocol for Physical Property Measurement:

  • Synthesis and Purification:

    • A plausible synthetic route would be a Wittig reaction between 3-methylhexan-2-one and benzylidenetriphenylphosphorane, or a Grignard reaction involving a suitable phenylmagnesium halide and 3-methylhex-1-en-2-ol followed by dehydration.

    • Purification would be achieved via fractional distillation under reduced pressure to prevent polymerization of the styrene-like double bond. The purity would be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Boiling Point Measurement:

    • The boiling point would be determined at a reduced pressure using a micro-distillation apparatus to minimize the amount of sample required. The reading would then be extrapolated to atmospheric pressure using a nomograph.

  • Density Measurement:

    • A pycnometer would be used to accurately measure the density of the purified liquid sample at a controlled temperature (e.g., 20 °C).

  • Refractive Index Measurement:

    • An Abbe refractometer, calibrated with a standard of known refractive index, would be used to measure the refractive index of the liquid sample at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Part 2: Thermodynamic Stability Analysis

The thermodynamic stability of (3-Methylhex-1-en-2-yl)benzene will be influenced by factors such as steric hindrance, conjugation, and hyperconjugation. A thorough analysis involves both computational and experimental approaches.

Conformational Analysis and Rotational Barriers

The molecule possesses several single bonds around which rotation can occur, leading to different conformers. The most significant of these is the bond connecting the benzene ring to the vinyl group.

Computational Workflow for Conformational Analysis:

The following workflow can be used to identify the most stable conformers and the energy barriers between them.

G cluster_0 Computational Workflow for Conformational Analysis A 1. Initial Structure Generation (3-Methylhex-1-en-2-yl)benzene B 2. Dihedral Angle Scan (Rotate around C-C bond connecting ring and alkene) A->B C 3. Identify Energy Minima (Stable Conformers) and Maxima (Transition States) B->C D 4. Geometry Optimization of Conformers (e.g., DFT B3LYP/6-31G(d)) C->D E 5. Frequency Calculation (Confirm true minima and obtain thermodynamic data) D->E F 6. Plot Potential Energy Surface E->F

Caption: Workflow for computational conformational analysis.

This analysis would likely reveal that the most stable conformer minimizes steric clash between the benzene ring and the alkyl substituents on the hexene chain.

Enthalpy of Formation and Hydrogenation

The enthalpy of formation (ΔHf°) is a key measure of a molecule's intrinsic stability. This can be determined experimentally through calorimetry.

Experimental Protocol for Determining Enthalpy of Hydrogenation:

  • Calorimeter Setup: A high-precision calorimeter is charged with a known amount of the purified (3-Methylhex-1-en-2-yl)benzene dissolved in a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst), is added.

  • Hydrogenation: The vessel is pressurized with hydrogen gas, and the reaction is initiated. The heat evolved during the hydrogenation of the double bond is measured.

  • Calculation: The enthalpy of hydrogenation is calculated from the heat evolved and the moles of compound reacted. This value provides insight into the stability of the double bond. A lower (less negative) enthalpy of hydrogenation compared to non-conjugated analogs would suggest stabilizing conjugation with the benzene ring.

Computational Thermodynamics

Computational methods can provide accurate predictions of thermodynamic parameters.

Workflow for Calculating Thermodynamic Parameters:

G cluster_0 Computational Thermodynamics Workflow A 1. Optimized Low-Energy Conformer (From conformational analysis) B 2. Frequency Calculation (DFT, e.g., B3LYP/6-311+G(d,p)) A->B C 3. Extraction of Thermodynamic Data (Zero-point vibrational energy, thermal corrections) B->C D 4. Calculation of: - Enthalpy (H) - Entropy (S) - Gibbs Free Energy (G) C->D E 5. Calculation of Enthalpy of Formation (Using atomization or isodesmic reactions) D->E

Caption: Workflow for computational thermodynamic calculations.

These calculations would allow for a comparison of the thermodynamic stability of (3-Methylhex-1-en-2-yl)benzene with its isomers, providing a deeper understanding of its chemical reactivity.

Part 3: Implications for Drug Development and Materials Science

The predicted properties of (3-Methylhex-1-en-2-yl)benzene suggest several areas of potential interest:

  • In Drug Development: Its lipophilicity, inferred from its alkyl and aromatic character, would influence its pharmacokinetic profile. The vinyl group also serves as a potential reactive handle for further functionalization in the synthesis of more complex drug candidates.

  • In Materials Science: As a styrene derivative, it could potentially undergo polymerization or copolymerization to form novel polymers with specific thermal and mechanical properties, tuned by the presence of the 3-methylhexyl group.

Conclusion

While (3-Methylhex-1-en-2-yl)benzene remains a novel chemical entity, this guide provides a comprehensive framework for its characterization. By combining computational prediction with rigorous experimental verification, a complete profile of its physical properties and thermodynamic stability can be established. The methodologies outlined herein are based on established, authoritative principles and offer a clear path for researchers to unlock the potential of this and other new molecules in the fields of drug discovery and materials science.

References

  • Note: As "(3-Methylhex-1-en-2-yl)benzene" is a novel compound without direct literature, the following references provide authoritative methodologies and principles applicable to its study. A comprehensive search for this specific compound yielded no direct results. The references below are for analogous compounds and general methods.
Foundational

(3-Methylhex-1-en-2-yl)benzene chemical structure and reactivity profile

An In-depth Technical Guide to (3-Methylhex-1-en-2-yl)benzene: Structure and Reactivity Profile For Researchers, Scientists, and Drug Development Professionals Introduction (3-Methylhex-1-en-2-yl)benzene is a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (3-Methylhex-1-en-2-yl)benzene: Structure and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylhex-1-en-2-yl)benzene is a substituted styrene derivative. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural features—a vinyl group directly attached to a benzene ring and substituted with an alkyl chain—allow for a detailed and predictive analysis of its chemical behavior. This guide provides a comprehensive overview of the known structural aspects of (3-Methylhex-1-en-2-yl)benzene and a predicted reactivity profile based on the well-established chemistry of styrenes and related substituted alkenes. The insights presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to anticipate the molecule's reactivity and design synthetic and experimental strategies.

Chemical Structure and Properties

The fundamental characteristics of (3-Methylhex-1-en-2-yl)benzene are derived from its molecular structure, which dictates its physical and chemical properties.

Nomenclature and Identifiers:

  • IUPAC Name: 3-methylhex-1-en-2-ylbenzene[1]

  • Molecular Formula: C₁₃H₁₈[1]

  • CAS Number: 917836-73-8[1]

Molecular Structure:

The structure of (3-Methylhex-1-en-2-yl)benzene features a disubstituted vinyl group, with a phenyl group at position 2 and a 3-methylhexyl group also at position 2. The presence of a chiral center at the third position of the hexyl chain means that this compound can exist as a pair of enantiomers.

Computed Physicochemical Properties:

PropertyValueSource
Molecular Weight 174.28 g/mol PubChem[1]
XLogP3 5.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 4PubChem[1]

Predicted Reactivity Profile

The reactivity of (3-Methylhex-1-en-2-yl)benzene is primarily governed by the interplay of its two key functional groups: the carbon-carbon double bond and the phenyl ring. The vinyl group is electron-rich and susceptible to attack by electrophiles, while the phenyl group can influence the reactivity of the double bond through resonance and inductive effects.

Electrophilic Addition Reactions

Alkenylbenzenes, such as styrene, readily undergo electrophilic addition reactions. The addition to the double bond is generally faster than electrophilic substitution on the aromatic ring. The regioselectivity of these additions is dictated by the stability of the resulting carbocation intermediate. In the case of (3-Methylhex-1-en-2-yl)benzene, the addition of an electrophile to the terminal carbon of the double bond will generate a benzylic carbocation, which is stabilized by resonance with the phenyl ring. This leads to the prediction of Markovnikov regioselectivity for these reactions.[2]

Mechanism of Electrophilic Addition (Hydrohalogenation): The reaction proceeds in two steps. First, the electrophile (H⁺) adds to the less substituted carbon of the alkene, forming a stable benzylic carbocation. In the second step, the nucleophile (X⁻) attacks the carbocation to form the final product.[2][3]

Figure 1: General mechanism of electrophilic addition to (3-Methylhex-1-en-2-yl)benzene.

Experimental Protocol: Hydrobromination of (3-Methylhex-1-en-2-yl)benzene

  • Dissolve (3-Methylhex-1-en-2-yl)benzene (1 equivalent) in a suitable inert solvent, such as dichloromethane, in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Hydroboration-Oxidation

In contrast to electrophilic additions that proceed via a carbocation intermediate, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond.[4][5] This is due to both steric and electronic factors in the transition state of the hydroboration step.[6] For (3-Methylhex-1-en-2-yl)benzene, this reaction is expected to yield the corresponding primary alcohol.

Workflow for Hydroboration-Oxidation:

G Start (3-Methylhex-1-en-2-yl)benzene Step1 1. BH₃·THF Start->Step1 Hydroboration Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 2. H₂O₂, NaOH, H₂O Intermediate->Step2 Oxidation Product 2-phenyl-3-methylhexan-1-ol Step2->Product

Figure 2: Workflow for the hydroboration-oxidation of (3-Methylhex-1-en-2-yl)benzene.

Experimental Protocol: Hydroboration-Oxidation

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Methylhex-1-en-2-yl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF, approximately 0.4 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and slowly add water to quench any excess borane.

  • Add aqueous sodium hydroxide (e.g., 3 M solution), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature is maintained below 40 °C.

  • Stir the mixture at room temperature for a few hours until the oxidation is complete.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting alcohol by column chromatography.[4]

Epoxidation

The electron-rich double bond of (3-Methylhex-1-en-2-yl)benzene can be readily oxidized to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8] This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.

Experimental Protocol: Epoxidation with m-CPBA

  • Dissolve (3-Methylhex-1-en-2-yl)benzene (1 equivalent) in a chlorinated solvent like dichloromethane in a flask.

  • Add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Separate the organic layer, wash successively with sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude epoxide, which can be purified by column chromatography.

Catalytic Hydrogenation

The double bond of (3-Methylhex-1-en-2-yl)benzene can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[9][10][11] This reaction will yield (3-methyl-2-phenylhexyl)benzene.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve (3-Methylhex-1-en-2-yl)benzene in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically balloon pressure or higher) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Evaporate the solvent from the filtrate to obtain the hydrogenated product.

Polymerization

Given its structural similarity to styrene, (3-Methylhex-1-en-2-yl)benzene is expected to undergo polymerization via radical, anionic, and cationic mechanisms.[12][13][14][15] The bulky 3-methylhexyl group may introduce steric hindrance that could affect the rate of polymerization and the properties of the resulting polymer.

  • Radical Polymerization: Can be initiated by thermal or chemical initiators like AIBN or benzoyl peroxide.[14][16]

  • Anionic Polymerization: Can be initiated by strong nucleophiles like n-butyllithium, and is sensitive to the electronic nature of substituents on the phenyl ring.[13][17]

  • Cationic Polymerization: Can be initiated by strong acids or Lewis acids, proceeding through the stable benzylic carbocation.

Olefin Metathesis

(3-Methylhex-1-en-2-yl)benzene could potentially participate in olefin metathesis reactions, such as cross-metathesis with other alkenes, catalyzed by ruthenium-based catalysts like Grubbs' catalysts.[18][19][20][21] The success of such reactions would depend on the steric hindrance around the double bond.

Proposed Synthetic Routes

Wittig Reaction

A reliable method for synthesizing substituted styrenes is the Wittig reaction.[22][23][24][25] This would involve the reaction of a phosphorus ylide with a ketone.

Retrosynthetic Analysis (Wittig Reaction):

G Target (3-Methylhex-1-en-2-yl)benzene Precursors Methyltriphenylphosphonium bromide + 1-Phenyl-2-methylpentan-1-one Target->Precursors Wittig Reaction

Figure 3: Retrosynthetic analysis for the synthesis of (3-Methylhex-1-en-2-yl)benzene via a Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction

  • Preparation of the Ylide: Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base, such as n-butyllithium, dropwise to generate the ylide (a deep orange/red color is typically observed).

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of 1-phenyl-2-methylpentan-1-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate (3-Methylhex-1-en-2-yl)benzene.

Grignard Reaction

An alternative approach involves the addition of a Grignard reagent to a ketone, followed by dehydration of the resulting tertiary alcohol.[26][27][28][29][30]

Synthetic Workflow (Grignard Reaction):

G Start Acetophenone + 1-bromo-2-methylbutane Step1 Grignard Reagent Formation Start->Step1 Grignard (2-methylbutyl)magnesium bromide Step1->Grignard Step2 Grignard Addition Grignard->Step2 Alcohol Tertiary Alcohol Intermediate Step2->Alcohol Step3 Acid-catalyzed Dehydration Alcohol->Step3 Product (3-Methylhex-1-en-2-yl)benzene Step3->Product

Figure 4: Proposed synthesis of (3-Methylhex-1-en-2-yl)benzene using a Grignard reaction followed by dehydration.

Experimental Protocol: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react 1-bromo-2-methylbutane with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Grignard Addition: Add a solution of acetophenone in the same anhydrous solvent dropwise to the Grignard reagent at 0 °C. After the addition is complete, allow the reaction to stir at room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration: Dissolve the crude tertiary alcohol in a suitable solvent like toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), and heat to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion, cool the reaction, wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography.

Conclusion

(3-Methylhex-1-en-2-yl)benzene, as a substituted styrene, is predicted to exhibit a rich and varied reactivity profile. Its double bond is susceptible to a range of transformations, including electrophilic additions, hydroboration-oxidation, epoxidation, and hydrogenation, with predictable regioselectivity based on the stabilizing effect of the phenyl group. Furthermore, its structure suggests it could serve as a monomer in polymerization reactions. While specific experimental data for this compound is lacking, the established chemistry of styrenes provides a robust framework for predicting its behavior and for designing synthetic routes to access it. This guide offers a solid foundation for researchers to explore the potential applications of (3-Methylhex-1-en-2-yl)benzene in various fields of chemical science.

References

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Exploratory

Advanced Stereoselective Assembly via (3-Methylhex-1-en-2-yl)benzene Derivatives: A Technical Guide to Intramolecular Hydride Transfer

Executive Summary In the realm of complex organic synthesis and drug development, the predictable construction of multiple contiguous stereocenters remains a formidable challenge. (3-Methylhex-1-en-2-yl)benzene (Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex organic synthesis and drug development, the predictable construction of multiple contiguous stereocenters remains a formidable challenge. (3-Methylhex-1-en-2-yl)benzene (Chemical Formula: C13H18, CAS: 917836-73-8)[1] and its functionalized derivatives have emerged as highly versatile, sterically encumbered branched styrenes. Because their conjugated alkene moiety is highly susceptible to electrophilic activation, these derivatives serve as robust precursors for generating transient benzylic carbocations. This technical guide explores the synthesis of these derivatives and their critical application in triggering diastereoselective 1,5-hydride transfers—a redox-neutral transformation that rapidly builds stereochemical complexity from simple acyclic precursors[2].

Structural and Electronic Profiling

The unique reactivity of (3-Methylhex-1-en-2-yl)benzene derivatives stems from the interplay between their electronic properties and steric bulk:

  • Electronic Conjugation: The alkene is directly conjugated with the benzene ring. Upon exposure to Brønsted acids or electrophilic halogens, the double bond undergoes rapid protonation/halogenation to form a highly stabilized tertiary/benzylic carbocation[2],[3].

  • Steric Encumbrance: The 3-methyl group and the extended hexyl chain restrict the conformational freedom of the molecule. When a pendant hydride donor (such as a methyl ether or acetal) is present, this steric bulk forces the molecule into a highly ordered, 6-membered chair-like transition state during hydride transfer, dictating a strict diastereomeric outcome[2].

Mechanistic Reactivity: The 1,5-Hydride Transfer Paradigm

The core utility of (3-Methylhex-1-en-2-yl)benzene derivatives lies in their ability to initiate an intramolecular 1,5-hydride shift. The process is initiated by the activation of the pro-electrophilic alkene, which triggers the migration of a hydride from a relatively electron-rich C–H bond onto the newly formed carbocation. This transfer generates a reactive oxocarbenium ion, which is subsequently trapped by a nucleophile[2].

G A Precursor: (3-Methylhex-1-en-2-yl)benzene Derivative B Electrophilic Activation (H+ or X+) A->B Brønsted Acid / Halogen C Transient Carbocation Formation B->C Ionization D 1,5-Hydride Shift (6-Membered Chair-like TS) C->D Intramolecular Transfer E Stereocontrolled Product (Multiple Stereocenters) D->E Diastereoselective Assembly

Fig 1: Mechanistic pathway of 1,5-hydride transfer via carbocation intermediate.

Quantitative Reaction Scope and Efficiency

The efficiency of the hydride transfer is highly dependent on the activation strategy. Table 1 summarizes the quantitative data for the conversion of aryl alkene derivatives into highly functionalized, diastereomerically enriched products based on recent synthetic literature[2],[3].

Table 1: Reaction Scope and Efficiency of Hydride Transfer in Aryl Alkene Derivatives

Activation StrategyCatalyst / ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
Brønsted Acid Tf₂NH (5 mol%)CF₃CH₂OH5075 - 92> 95:5
Brønsted Acid TsOH (5 mol%)CF₃CH₂OH5070 - 88> 95:5
Electrophilic Bromination NBSCH₃CN-20 to RT65 - 85Up to 99:1
Electrophilic Fluorination SelectfluorCH₃CN / H₂O8060 - 80Up to 95:5

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the precursor and the subsequent hydride transfer. Each step includes the mechanistic causality governing the experimental choices.

Protocol A: Synthesis of the Precursor via Wittig Olefination

This protocol outlines the synthesis of functionalized (3-Methylhex-1-en-2-yl)benzene derivatives from their corresponding ketone precursors.

  • Preparation of the Ylide: In a flame-dried Schlenk flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (Ph₃PMeBr, 1.5 equiv) in anhydrous toluene (0.2 M).

    • Causality: Toluene is selected over standard ethereal solvents (like THF) to minimize the solvation of counter-ions, which subtly alters the basicity of the environment and improves the overall yield when reacting with sterically hindered ketones.

  • Deprotonation: Cool the suspension to 0 °C and add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.45 equiv) dropwise. Stir for 1 hour.

    • Causality: NaHMDS is a strong, highly sterically hindered, and non-nucleophilic base. It irreversibly deprotonates the phosphonium salt to generate the active phosphorus ylide without risking nucleophilic attack on the target carbonyl.

  • Carbonyl Addition: Introduce the corresponding 2-methyl-1-phenylpentan-1-one derivative (1.0 equiv) dropwise. Allow the reaction to gradually warm to room temperature and stir for 12 hours.

    • Causality: The gradual thermal gradient ensures complete conversion of the sterically encumbered ketone by providing enough kinetic energy to overcome the activation barrier of the betaine intermediate formation.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted ylide/base. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and purify via silica gel flash chromatography.

Protocol B: Brønsted Acid-Catalyzed Diastereoselective Hydride Transfer

This protocol executes the construction of multiple stereocenters via the 1,5-hydride shift mechanism[2].

  • Substrate Solvation: Dissolve the synthesized (3-Methylhex-1-en-2-yl)benzene derivative (must contain a pendant ether/acetal hydride donor) in 2,2,2-trifluoroethanol (CF₃CH₂OH) to a concentration of 0.1 M.

    • Causality: CF₃CH₂OH is a highly ionizing (high dielectric constant) but exceptionally weakly nucleophilic solvent. It stabilizes the transient benzylic carbocation intermediate without prematurely trapping it, allowing the slower intramolecular hydride shift to occur exclusively.

  • Acid Activation: Add Bis(trifluoromethane)sulfonimide (Tf₂NH, 5 mol%) to the solution.

    • Causality: Tf₂NH is a superacid with a highly delocalized, non-coordinating conjugate base. It efficiently protonates the conjugated alkene to generate the carbocation without acting as a competing nucleophile.

  • Thermal Promotion: Heat the reaction mixture to 50 °C for exactly 10 minutes.

    • Causality: Mild heating provides the necessary thermal energy to achieve the highly ordered 6-membered chair-like transition state required for the 1,5-hydride shift, ensuring high diastereoselectivity (d.r. > 95:5).

  • Nucleophilic Trapping: Add ethylene glycol (5.0 equiv) directly to the reaction mixture.

    • Causality: The 1,5-hydride transfer generates a highly reactive oxocarbenium ion. Ethylene glycol acts as an excellent bidentate nucleophile, rapidly trapping this intermediate to form a stable, isolable 1,3-dioxolane derivative.

  • Workup: Neutralize the acid by adding saturated aqueous NaHCO₃. Extract the mixture with dichloromethane, concentrate under reduced pressure, and purify via chromatography to isolate the diastereomerically enriched target compound.

Sources

Foundational

An In-Depth Technical Guide to Steric and Electronic Effects in (3-Methylhex-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Methylhex-1-en-2-yl)benzene is a substituted styrene derivative that serves as an exemplary model for exploring the foundational principles of o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylhex-1-en-2-yl)benzene is a substituted styrene derivative that serves as an exemplary model for exploring the foundational principles of organic chemistry that govern molecular behavior. This technical guide provides an in-depth analysis of the steric and electronic effects inherent to its structure. We will dissect the intricate interplay between the phenyl ring's electron-donating resonance, the inductive effects of its alkyl substituents, and the significant steric demands imposed by its chiral center and 1,1-disubstituted alkene nature. This guide will elucidate how these competing factors dictate the molecule's conformational preferences, spectroscopic characteristics, and reactivity, particularly in the context of electrophilic addition reactions. Furthermore, we will present detailed experimental and computational protocols to provide a practical framework for investigating these phenomena, offering valuable insights for professionals engaged in molecular design and drug development.

Introduction to Steric and Electronic Effects

In the field of physical organic chemistry, the reactivity and stability of a molecule are primarily governed by two fundamental forces: electronic and steric effects.[1] Electronic effects arise from the distribution of electron density within a molecule, encompassing inductive effects (the propagation of electronegativity differences through sigma bonds) and resonance or mesomeric effects (the delocalization of pi electrons across a conjugated system).[2] Steric effects, in contrast, pertain to the non-bonding interactions that arise from the spatial arrangement of atoms.[3] These interactions can be repulsive (steric hindrance) or attractive (van der Waals forces) and play a crucial role in determining molecular conformation and the accessibility of reactive sites.[2][4] Understanding the balance between these effects is paramount for predicting chemical reactivity and designing molecules with desired properties.[5]

Molecular Structure and Conformation of (3-Methylhex-1-en-2-yl)benzene

The subject of our analysis, (3-Methylhex-1-en-2-yl)benzene, possesses a unique architecture that embodies a confluence of these core principles. Its structure features a 1,1-disubstituted or geminal alkene, where one carbon is bonded to a phenyl group and a terminal methylene group (=CH₂), and the other carbon is bonded to the chiral center at C3.

Caption: Molecular structure of (3-Methylhex-1-en-2-yl)benzene with key carbons numbered.

The molecule's three-dimensional arrangement is heavily influenced by a phenomenon known as allylic strain, specifically A(1,3) strain.[4][6] This type of strain occurs due to steric repulsion between substituents on the sp²-hybridized carbon of the alkene and the substituents on the adjacent sp³-hybridized (allylic) carbon.[3] In this case, rotation around the C2-C3 bond is restricted to minimize the steric clash between the phenyl group and the methyl and propyl groups at the C3 chiral center. The most stable conformers will position the largest group (propyl) anti-periplanar to the bulky phenyl group, influencing the overall molecular shape.

Deep Dive: Analysis of Electronic Effects

The electronic character of (3-Methylhex-1-en-2-yl)benzene is defined by the powerful influence of the phenyl group conjugated with the double bond, creating a styrenyl system.

  • Resonance Effect: The primary electronic feature is the resonance stabilization between the phenyl ring and the adjacent double bond. The pi electrons from the phenyl ring can delocalize into the alkene system, increasing the electron density of the double bond. This delocalization is most pronounced at the terminal methylene carbon (C1), making it highly nucleophilic. This effect also leads to the exceptional stability of a carbocation formed at the benzylic position (C2) during chemical reactions.[7][8][9]

  • Inductive Effect: The alkyl groups (methyl and propyl) attached to the chiral center (C3) are weakly electron-donating through induction. This effect further enriches the electron density of the double bond, albeit to a lesser extent than the resonance from the phenyl ring.

Caption: Diagram illustrating the key electronic effects: resonance from the phenyl ring increasing electron density at C1 and the inductive effect from the alkyl group.

Deep Dive: Analysis of Steric Effects

The steric environment of (3-Methylhex-1-en-2-yl)benzene is complex, primarily due to the substituents surrounding the double bond and the presence of a chiral center.

  • Steric Hindrance: The phenyl group and the sec-butyl group at C3 create significant steric bulk around the C2 position of the double bond. This hindrance can impede the approach of reagents, influencing the kinetics and stereochemical outcome of reactions.[10] For instance, large electrophiles will face a considerable energetic penalty to attack the C2 position directly.

  • Allylic Strain (A(1,3) Strain): As previously mentioned, the steric interactions between the phenyl group at C2 and the methyl/propyl groups at C3 dictate the molecule's preferred conformation.[6] This conformational bias is critical because it pre-organizes the molecule for reactions, potentially leading to high diastereoselectivity. The molecule will adopt a conformation that minimizes these repulsive interactions, which in turn exposes one face of the double bond more than the other to incoming reagents.[3][4]

Caption: Visualization of steric hindrance around the reactive double bond, highlighting the bulky phenyl and sec-butyl groups.

Interplay and Consequences: Predicted Reactivity

The interplay of these electronic and steric factors directly governs the molecule's chemical reactivity, particularly in electrophilic addition reactions, which are characteristic of alkenes.[11]

Consider the hydrobromination (addition of HBr) of (3-Methylhex-1-en-2-yl)benzene. The reaction proceeds via a two-step mechanism.[12][13]

  • Protonation Step (Electrophilic Attack): The electron-rich double bond attacks the electrophilic proton (H⁺). Electronically, the proton will add to the carbon that results in the most stable carbocation intermediate. Addition to C1 places the positive charge on C2, creating a tertiary, benzylic carbocation. This intermediate is highly stabilized by both resonance with the phenyl ring and hyperconjugation with the adjacent alkyl groups.[8] This regioselectivity follows Markovnikov's rule.

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks the carbocation at C2. The stereochemical outcome of this step is dictated by steric factors. The bromide ion will preferentially attack from the less sterically hindered face of the planar carbocation. Due to the conformational locking caused by allylic strain, one face of the molecule will be more accessible than the other, leading to the formation of one diastereomer in excess.

FeatureElectronic EffectSteric EffectPredicted Outcome
Regioselectivity Formation of the most stable tertiary, benzylic carbocation at C2.[9]Minor influence, but bulky electrophiles would favor C1.Proton adds to C1 (Markovnikov's rule).
Stereoselectivity Planar carbocation allows for attack from either face.Allylic strain creates a sterically biased environment, favoring attack from the less hindered face.[3]Diastereoselective formation of the major product.

Methodologies for Characterization

To empirically validate the theoretical analysis presented, a combination of synthetic, spectroscopic, and computational methods is required.

Experimental Protocol: Synthesis and Spectroscopic Analysis

A plausible synthesis could involve a Wittig reaction between a suitable phosphonium ylide and 3-methylhexan-2-one, followed by purification and characterization.[14]

Step-by-Step Synthesis (Illustrative Wittig Reaction):

  • Ylide Preparation: Benzyltriphenylphosphonium bromide (1.1 eq) is suspended in dry THF under an inert atmosphere (N₂ or Ar). The suspension is cooled to 0 °C.

  • A strong base such as n-butyllithium (1.05 eq) is added dropwise, resulting in a characteristic color change (deep red/orange) indicating ylide formation.

  • Aldehyde Addition: A solution of 3-methylhexan-2-one (1.0 eq) in dry THF is added slowly to the ylide solution at 0 °C.

  • Reaction and Quench: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Spectroscopic Characterization:

The purified (3-Methylhex-1-en-2-yl)benzene would then be analyzed to confirm its structure.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular framework.[15][16] The styrenyl protons on the double bond would show characteristic chemical shifts, and the aromatic region would confirm the phenyl group.[17][18] The complexity of the alkyl region would confirm the structure of the sec-butyl group.

  • Infrared (IR) Spectroscopy: Will show characteristic C=C stretching frequencies for the alkene and aromatic ring, as well as C-H stretching for sp² and sp³ hybridized carbons.[19]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (174.28 g/mol ).[20]

Caption: A generalized workflow for the synthesis and characterization of the target molecule.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for probing the steric and electronic properties that are not directly observable.[21][22]

Step-by-Step Computational Analysis:

  • Structure Input: The 3D structure of (3-Methylhex-1-en-2-yl)benzene is built using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed to identify the lowest energy conformers, which will reveal the impact of allylic strain.

  • Geometry Optimization: The identified low-energy conformers are subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculation: From the optimized geometry, several properties can be calculated:

    • Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (red) and electron-poor (blue) regions of the molecule, highlighting the nucleophilic character of the double bond.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) will likely be localized on the phenyl-alkene conjugated system, indicating the site of electrophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Quantifies charge distribution and hyperconjugative interactions.

Caption: A standard workflow for the computational analysis of molecular properties.

Applications in Drug Development

The principles elucidated through the study of (3-Methylhex-1-en-2-yl)benzene have direct relevance to drug design. The specific three-dimensional shape (pharmacophore) and electronic surface properties of a molecule dictate its ability to bind to a biological target.

  • Quantitative Structure-Activity Relationship (QSAR): Understanding how subtle changes in steric bulk or electronic distribution affect a molecule's activity is the foundation of QSAR studies.[23][24][25][26] By analyzing analogs of a lead compound, models can be built that correlate these physicochemical properties with biological activity, guiding the design of more potent and selective drugs.

  • Receptor Binding: The conformationally restricted nature of this molecule due to allylic strain means it presents a more rigid and defined shape to a potential binding pocket. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The steric and electronic features must be complementary to the target site for effective interaction.[27]

Conclusion

(3-Methylhex-1-en-2-yl)benzene serves as a powerful case study for the nuanced interplay of steric and electronic effects in organic molecules. Its reactivity is dominated by the electron-donating resonance of the phenyl group, which dictates the regioselectivity of electrophilic additions by stabilizing a benzylic carbocation intermediate. Simultaneously, its stereochemical outcomes and conformational preferences are governed by significant steric demands, particularly A(1,3) allylic strain. A comprehensive approach combining organic synthesis, advanced spectroscopic characterization, and computational modeling is essential to fully unravel and predict the behavior of such complex systems. The insights gained from this analysis are not merely academic; they form the bedrock of rational molecular design in fields ranging from materials science to medicinal chemistry.

References

  • Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • Quantitative structure–activity relationship in ligand-based drug design: Concepts and applications. (n.d.). World Scientific Publishing. Retrieved March 24, 2026, from [Link]

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. (2023, June 7). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Allylic Strain. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2025, January 24). MDPI. Retrieved March 24, 2026, from [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. (2024, April 15). IT Medical Team. Retrieved March 24, 2026, from [Link]

  • Stereoelectronic Effects: Analysis by Computational and Theoretical Methods. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Introduction and Application of Quantitative Structure Activity Relationship. (2023, July 14). Systematic Reviews in Pharmacy. Retrieved March 24, 2026, from [Link]

  • Molecular Structure: Understanding Steric and Electronic Effects from Molecular Mechanics. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]

  • Electronic vs. Steric effects of substituents on the intramolecular excimer fluorescence from dilute solutions of halogen‐substituted polystyrenes. (n.d.). Sci-Hub. Retrieved March 24, 2026, from [Link]

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  • Computational Investigation of Electronic and Steric Effects in Surface Reactions of Metalorganic Precursors on Functionalized Silicon Surfaces. (2015, May 22). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Allylic strain. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. (n.d.). Michael Pittelkow. Retrieved March 24, 2026, from [Link]

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  • Benzylic Carbocation Stability and Resonance. (2023, November 2). YouTube. Retrieved March 24, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI. Retrieved March 24, 2026, from [Link]

  • Ch 8 : Carbocations (review). (n.d.). University of Calgary. Retrieved March 24, 2026, from [Link]

  • Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. (2011, November 3). YouTube. Retrieved March 24, 2026, from [Link]

  • Ni-catalyzed regioselective C–C bond formation of 1,1-disubstituted allenes with aldehydes. (n.d.). Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

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  • Benzylic Carbocation. (2022, February 28). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • (Z)-Selective Isomerization of 1,1-Disubstituted Alkenes by Scandium-Catalyzed Allylic C–H Activation. (2024, September 20). Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]

  • (Z)-Selective Isomerization of 1,1-Disubstituted Alkenes by Scandium-Catalyzed Allylic C-H Activation. (2024, October 2). PubMed. Retrieved March 24, 2026, from [Link]

  • 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of 1,1-Disubstituted Alkenes via a Ru-Catalyzed Addition. (2001, November 17). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Stereochemistry of addition reaction involving electrophiles, nucleophiles, and free radicals. (2023, May 8). Retrieved March 24, 2026, from [Link]

  • NMR and FT-IR studies of sulfonated styrene-based homopolymers and copolymers. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

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  • Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. (2023, September 19). MDPI. Retrieved March 24, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Toxicity, Safety, and Environmental Impact of (3-Methylhex-1-en-2-yl)benzene

Chemical and Physical Properties of (3-Methylhex-1-en-2-yl)benzene (3-Methylhex-1-en-2-yl)benzene is an organic compound with the chemical formula C13H18 and a molecular weight of 174.28 g/mol . Its structure consists of...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical and Physical Properties of (3-Methylhex-1-en-2-yl)benzene

(3-Methylhex-1-en-2-yl)benzene is an organic compound with the chemical formula C13H18 and a molecular weight of 174.28 g/mol . Its structure consists of a benzene ring substituted with a 3-methylhex-1-en-2-yl group.

PropertyPredicted Value/Information
IUPAC Name 3-methylhex-1-en-2-ylbenzene
CAS Number 917836-73-8
Molecular Formula C13H18
Molecular Weight 174.28 g/mol
Physical State Likely a liquid at room temperature, based on similar alkylbenzenes.[1]
Solubility Expected to have low water solubility and be soluble in organic solvents, characteristic of hydrocarbons.
Volatility Likely to be volatile, a common property of many alkylbenzenes.[1]

Predicted Toxicological Profile

The toxicological profile of (3-Methylhex-1-en-2-yl)benzene is predicted based on the known hazards of its parent structure, benzene, and other alkylbenzenes. Alkylbenzenes are generally considered to have relatively low acute toxicity.[2] However, chronic exposure and specific metabolic pathways can lead to significant health effects.

Metabolism and Potential for Toxicity

The metabolism of alkylbenzenes primarily occurs in the liver. The process generally involves oxidation of the alkyl side chain and the aromatic ring. For (3-Methylhex-1-en-2-yl)benzene, metabolism is anticipated to proceed through several steps, potentially leading to the formation of more toxic intermediates.

cluster_0 Metabolic Pathway of (3-Methylhex-1-en-2-yl)benzene A (3-Methylhex-1-en-2-yl)benzene B Epoxidation of the double bond and aromatic ring A->B Cytochrome P450 C Hydroxylation of the alkyl chain A->C Cytochrome P450 D Formation of reactive intermediates (e.g., epoxides, quinones) B->D C->D E Conjugation with glutathione, glucuronic acid, or sulfate D->E Detoxification F Excretion E->F

Caption: Predicted metabolic pathway of (3-Methylhex-1-en-2-yl)benzene.

It is crucial to note that the metabolism of benzene itself can produce toxic metabolites that target the bone marrow, leading to hematological disorders.[3] While the presence of a long alkyl chain in (3-Methylhex-1-en-2-yl)benzene may alter its metabolic fate and reduce the likelihood of benzene-like toxicity, the potential for the formation of other reactive metabolites that could cause cellular damage cannot be ruled out without experimental data.

Acute Toxicity

Alkylbenzenes generally exhibit low to moderate acute toxicity.[4] For (3-Methylhex-1-en-2-yl)benzene, acute toxicity is likely to be low via oral and dermal routes. Inhalation of high concentrations could potentially cause respiratory tract irritation, dizziness, and headaches, which are common effects of volatile organic compounds.[4]

Chronic Toxicity

Chronic exposure to alkylbenzenes can lead to more severe health effects. The primary targets are often the central nervous system, respiratory system, and liver.[1][2] Long-term inhalation of related solvents has been associated with neurological symptoms.

Mutagenicity and Carcinogenicity

The mutagenic and carcinogenic potential of (3-Methylhex-1-en-2-yl)benzene is a significant concern due to its benzene core. Benzene is a known human carcinogen, causing leukemia.[3] The addition of the alkyl group may reduce this potential, but this needs to be experimentally verified. The Ames test is a standard initial screening assay for mutagenicity.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of (3-Methylhex-1-en-2-yl)benzene, a battery of standardized tests is required. The following are key assays that should be conducted, based on OECD guidelines for the testing of chemicals.[5][6]

Acute Oral Toxicity (OECD Test Guideline 425): This test determines the median lethal dose (LD50) of a substance when administered orally to rodents.[7]

Ames Test for Mutagenicity (OECD Test Guideline 471): This is a bacterial reverse mutation assay to detect gene mutations.[8][9][10]

cluster_1 Ames Test Workflow A Prepare bacterial strains (e.g., Salmonella typhimurium) B Expose bacteria to (3-Methylhex-1-en-2-yl)benzene with and without metabolic activation (S9 mix) A->B C Plate on minimal agar medium B->C D Incubate for 48-72 hours C->D E Count revertant colonies D->E F Assess mutagenic potential E->F

Caption: Standard workflow for the Ames test.

In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473): This assay assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.

90-Day Subchronic Oral Toxicity Study (OECD Test Guideline 408): This study provides information on the effects of repeated oral exposure to a substance over a longer period.

Predicted Environmental Impact

The environmental fate and impact of (3-Methylhex-1-en-2-yl)benzene are predicted based on the behavior of similar aromatic hydrocarbons.

Environmental Fate

Biodegradation: Linear alkylbenzenes are known to be biodegradable, although the rate can vary depending on the length and branching of the alkyl chain.[11] The presence of the double bond in the alkyl chain of (3-Methylhex-1-en-2-yl)benzene might influence its biodegradability. Standard tests like the OECD 301 series can be used to assess its ready biodegradability.[12][13][14]

cluster_2 Ready Biodegradability Test (OECD 301F) Workflow A Prepare test medium with (3-Methylhex-1-en-2-yl)benzene B Inoculate with microorganisms (activated sludge) A->B C Incubate in a closed respirometer B->C D Measure oxygen consumption over 28 days C->D E Calculate percentage of biodegradation D->E

Caption: Workflow for a ready biodegradability test.

Bioaccumulation: Due to its predicted low water solubility and lipophilic nature, (3-Methylhex-1-en-2-yl)benzene has the potential to bioaccumulate in aquatic organisms. The octanol-water partition coefficient (Kow) is a key indicator of bioaccumulation potential.

Photodegradation: Aromatic hydrocarbons can undergo photodegradation in the atmosphere and water.

Ecotoxicity

Alkylbenzenes and other aromatic hydrocarbons can be toxic to aquatic life.[15][16] The toxicity generally increases with the number of aromatic rings.[16]

Acute Toxicity to Daphnia (OECD Test Guideline 202): This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna.[17]

Algal Growth Inhibition Test (OECD Test Guideline 201): This test evaluates the effects of a substance on the growth of freshwater algae.[18][19][20][21]

Safety and Handling

Given the predicted toxicological profile, the following safety precautions are recommended when handling (3-Methylhex-1-en-2-yl)benzene in a research or industrial setting:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: As an alkylbenzene, it is likely flammable. Store away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for organic solvents.

Conclusion and Recommendations for Future Research

While a definitive assessment of the toxicity, safety, and environmental impact of (3-Methylhex-1-en-2-yl)benzene is not possible without empirical data, a read-across approach based on structurally similar compounds suggests a profile of low to moderate acute toxicity but with potential for chronic health effects and environmental persistence. The benzene moiety raises concerns about potential mutagenicity and carcinogenicity that warrant experimental investigation.

It is strongly recommended that the following studies be conducted to fill the existing data gaps:

  • Physicochemical Properties: Determination of water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

  • Toxicological Testing: A battery of in vitro and in vivo tests, including acute toxicity, mutagenicity (Ames test), and a 28-day repeated dose toxicity study.

  • Ecotoxicological Testing: Assessment of ready biodegradability (OECD 301), and acute toxicity to aquatic organisms such as Daphnia magna (OECD 202) and algae (OECD 201).

The generation of these data is essential for a comprehensive risk assessment and to ensure the safe handling and use of (3-Methylhex-1-en-2-yl)benzene in any application.

References

  • Test No. 301: Ready Biodegradability - OECD. Available from: [Link]

  • Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD. Available from: [Link]

  • Test No. 301: Ready Biodegradability - Tox Lab. Available from: [Link]

  • Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations. Available from: [Link]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha. Available from: [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Subacute Inhalation Toxicity: 28-Day Study. Available from: [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - J-Stage. Available from: [Link]

  • OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Available from: [Link]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences. Available from: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available from: [Link]

  • The Ames Test. Available from: [Link]

  • Conducting Daphnia magna Life-Cycle Toxicity Tests. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Available from: [Link]

  • Health effects of the alkylbenzenes. I. Toluene - PubMed. Available from: [Link]

  • Fate of linear alkylbenzene sulfonate in the environment (Journal Article) | OSTI.GOV. Available from: [Link]

  • Health effects of the alkylbenzenes. II. Xylenes - PubMed. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. Available from: [Link]

  • OECD Test Guideline 425 - National Toxicology Program. Available from: [Link]

  • The Ames Salmonella/microsome mutagenicity assay - RE-Place. Available from: [Link]

  • Alkylbenzene - Wikipedia. Available from: [Link]

  • Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. Available from: [Link]

  • Studies in detoxication. 55. The metabolism of alkylbenzenes. (a) Glucuronic acid excretion following the administration of alkylbenzenes. (b) Elimination of toluene in the expired air of rabbits - PMC. Available from: [Link]

  • Polycyclic Aromatic Hydrocarbon (PAH) Ecotoxicology in Marine Ecosystems. Available from: [Link]

  • Fate and Distribution of Linear Alkylbenzene Sulfonates in the Littoral Environment | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Comparative aquatic toxicology of aromatic hydrocarbons - PubMed. Available from: [Link]

  • Benzene, C10-C16 alkyl derivatives (123-01-3, 6742-54-7, 68648-87-3, 129813-58-7, 68442-69-3, 129813-59-8, 12813-60-1) - OECD Existing Chemicals Database. Available from: [Link]

  • Test No. 202: Daphnia sp. Acute Immobilisation Test - OECD. Available from: [Link]

  • Environmental Behaviors and Toxicities of Polycyclic Aromatic Hydrocarbons and Nitropolycyclic Aromatic Hydrocarbons - J-Stage. Available from: [Link]

  • Procedures For Conducting Daphnia Magna Toxicity Bioassays User's Guide - epa nepis. Available from: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Available from: [Link]

  • Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor - MIT. Available from: [Link]

  • Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals - MDPI. Available from: [Link]

  • Acute and chronic aquatic toxicity of aromatic extracts Summary of relevant test data - Concawe. Available from: [Link]

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  • PROTOCOL A 48-HOUR STATIC ACUTE TOXICITY TEST WITH THE CLADOCERAN (Daphnia magna) - Regulations.gov. Available from: [Link]

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Protocols & Analytical Methods

Method

Topic: Polymerization and Applications of (3-Methylhex-1-en-2-yl)benzene

An Application Guide for Researchers Abstract: This document provides a detailed technical guide on the potential applications of (3-Methylhex-1-en-2-yl)benzene in polymer chemistry. As a sterically hindered α-alkylstyre...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide on the potential applications of (3-Methylhex-1-en-2-yl)benzene in polymer chemistry. As a sterically hindered α-alkylstyrene, this monomer presents unique challenges and opportunities in polymer synthesis. Due to the limited direct literature on this specific compound[1], this guide synthesizes established principles and field-proven protocols from analogous, well-studied α-substituted styrenes. We will explore viable polymerization methodologies, with a primary focus on low-temperature cationic polymerization, and discuss the expected properties and potential applications of the resulting polymer, poly(3-Methylhex-1-en-2-yl)benzene.

Introduction: Understanding the Monomer

(3-Methylhex-1-en-2-yl)benzene is an aromatic monomer belonging to the class of α-alkylstyrenes. Its structure consists of a benzene ring attached to the second carbon of a hexene chain, with the double bond at the α-position and a methyl group on the third carbon of the alkyl chain.

The key feature governing its polymerizability is the presence of a bulky substituent (a 3-methylpentyl group) on the same carbon as the phenyl group. This 1,1-disubstitution creates significant steric hindrance. In polymer chemistry, this steric strain in the resulting polymer backbone leads to a phenomenon known as a low ceiling temperature (T_c) .[2][3]

The ceiling temperature is the critical temperature at which the rates of polymerization and depolymerization are equal.[2] Above T_c, the polymer is thermodynamically unstable and will revert to its monomer. For α-methylstyrene, the T_c is approximately 66°C[2][4]. It is anticipated that the larger alkyl group of (3-Methylhex-1-en-2-yl)benzene will result in an even lower T_c. Therefore, successful polymerization must be conducted at low temperatures to favor polymer formation.

Monomer Synthesis and Purity Considerations

While various methods exist for synthesizing α-alkylstyrenes[5][6], a reliable laboratory-scale approach is the Wittig reaction.

Proposed Synthetic Pathway:

ketone 1-Phenyl-2-methylpentan-1-one monomer (3-Methylhex-1-en-2-yl)benzene ketone->monomer Wittig Reaction wittig Methyltriphenylphosphonium bromide / Base (e.g., n-BuLi) wittig->monomer

Caption: Proposed Wittig synthesis of the target monomer.

Purity is Paramount: Ionic polymerization techniques are notoriously sensitive to impurities. Water, alcohols, and other protic impurities can terminate the growing polymer chain, while isomeric impurities can inhibit polymerization altogether[7]. Therefore, rigorous purification of the monomer (e.g., by distillation over a drying agent like CaH₂) immediately before use is essential.

Cationic Polymerization: The Primary Approach

Low-temperature cationic polymerization is the most promising method for synthesizing high molecular weight polymers from sterically hindered alkenes like (3-Methylhex-1-en-2-yl)benzene.[8][9] The reaction proceeds via a relatively stable tertiary benzylic carbocation.

Mechanism of Cationic Polymerization

The process involves initiation by a Lewis acid co-initiator, propagation of the carbocationic chain, and a controlled termination step.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Lewis Acid (e.g., SnCl₄) + Protogen (e.g., H₂O) ActiveCenter Active Cationic Center Initiator->ActiveCenter forms complex Monomer Monomer Monomer->ActiveCenter attacks GrowingChain Propagating Polymer Chain ActiveCenter->GrowingChain adds monomer GrowingChain->GrowingChain Chain Growth FinalPolymer Final Polymer GrowingChain->FinalPolymer quenches QuenchingAgent Quenching Agent (e.g., Methanol) QuenchingAgent->FinalPolymer cluster_results Key Properties Determined Start Synthesized Polymer GPC Gel Permeation Chromatography (GPC/SEC) Start->GPC NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Start->NMR DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Mn Molecular Weight (Mn, Mw) GPC->Mn PDI Polydispersity (PDI) GPC->PDI Structure Polymer Structure NMR->Structure Tg Glass Transition (Tg) DSC->Tg Td Degradation Temp (Td) TGA->Td

Caption: Workflow for the characterization of poly(3-Methylhex-1-en-2-yl)benzene.

Expected Polymer Properties and Potential Applications

The properties of poly(3-Methylhex-1-en-2-yl)benzene can be inferred from those of its closest analog, poly(α-methylstyrene) (PAMS).

PropertyExpected Value / CharacteristicRationale / Significance [2][3][6][10][11]
Glass Transition (T_g) High (>170°C)The bulky, rigid structure restricts chain motion, leading to a high T_g. This imparts excellent heat resistance below the degradation temperature.
Thermal Stability Low (Depolymerizes above T_c)The steric strain in the backbone makes the polymer susceptible to thermal depolymerization, reverting to monomer at elevated temperatures.
Solubility Soluble in common organic solventsLike polystyrene and PAMS, it is expected to be soluble in solvents like toluene, THF, and dichloromethane.
Mechanical Properties BrittleHigh T_g polymers are typically rigid and brittle at room temperature.
Potential Applications:
  • Thermally Degradable Polymer: The low T_c makes the polymer a candidate for applications requiring "sacrificial" materials. For example, it could be used as a temporary binder or a component in photoresists for microelectronics manufacturing that can be cleanly removed by heating.

  • Heat-Resistant Additive: Copolymers of (3-Methylhex-1-en-2-yl)benzene with other monomers (like styrene or acrylates) could significantly increase the glass transition temperature and heat deflection temperature of the base polymer.[6]

  • Molecular Weight Standards: If synthesized via a living polymerization technique, it could produce polymers with a very narrow molecular weight distribution, making them suitable as high-temperature GPC standards.

References

  • Gisser, H., & Mertwoy, H. E. (1969). Polymerization of α-n-Alkylstyrenes. I. Preparation of the α-n-Alkylstyrenes. Macromolecules.
  • Wikipedia. (n.d.). Ceiling temperature. Retrieved from [Link]

  • Overberger, C. G., Pearce, E. M., & Tanner, D. (1958). Ionic Polymerization.1 A Convenient Synthesis of α- and β-Alkylstyrenes. The Effect of an α-Alkyl Group on the Ultraviolet Absorption Spectra. Journal of the American Chemical Society.
  • Valle, H. V., et al. (2021).
  • Valle, H. V., et al. (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives.
  • Harris, W. I. (2003). Polymerization of alpha-methylstyrene.
  • Kamigaito, M., et al. (2001).
  • Kaya, K., et al. (2020). Investigation of poly(α-methyl styrene)
  • Flynn, J. H., & Wall, L. A. (1966). Pyrolysis of monodisperse poly-alpha-methylstyrene.
  • National Center for Biotechnology Information. (n.d.). (3-Methylhex-1-en-2-yl)benzene. PubChem Compound Database. Retrieved from [Link]

  • Kostjuk, S. V., & Ganachaud, F. (2010). Cationic polymerization of styrenes under essentially neutral conditions.
  • Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]

  • Van Zee, N. J., & LaPointe, A. M. (2023).
  • Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Retrieved from [Link]

  • Kaminsky, R., Stein, R., & Kim, J. (2017).
  • ResearchGate. (n.d.). Anionic Solution Copolymerization of α-Methylstyrene with Conjugated Dienes above the Ceiling Temperature of α-Methylstyrene. Retrieved from [Link]

  • Reddit. (2023). Ceiling temperature. r/chemistry. Retrieved from [Link]

Sources

Application

Application Note: Advanced Catalytic Hydrogenation Protocols for (3-Methylhex-1-en-2-yl)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide for the chemoselective and diastereoselective reduction of the α-alkyl styr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide for the chemoselective and diastereoselective reduction of the α-alkyl styrene derivative, (3-methylhex-1-en-2-yl)benzene.

Substrate Analysis & Mechanistic Causality

(3-Methylhex-1-en-2-yl)benzene is a sterically encumbered α-alkyl styrene featuring a terminal alkene (C1=C2) and an adjacent allylic stereocenter at C3. The catalytic hydrogenation of this moiety yields (3-methylhexan-2-yl)benzene, a transformation that generates a new stereocenter at the benzylic position (C2).

The core challenge in this reduction is diastereoselectivity . The existing chiral center at C3 exerts a strong steric bias.

  • Heterogeneous Catalysis (Substrate Control): When using traditional transition-metal catalysts like Palladium on Carbon (Pd/C), the bulky C3-methyl and C3-propyl groups dictate the facial approach of the substrate to the metal surface[1]. This typically results in a substrate-controlled mixture of syn and anti diastereomers, which is often undesirable in precision drug development.

  • Organocatalytic Ionic Hydrogenation (Catalyst Control): To override inherent substrate bias, state-of-the-art methodologies employ confined Brønsted acids, such as imidodiphosphorimidate (IDPi) catalysts, paired with hydrosilanes ()[2]. This approach shifts the mechanism from surface coordination to the generation of a discrete chiral benzylic carbocation ion-pair, enabling absolute catalyst-controlled stereoselectivity.

Mechanistic Pathway Visualization

Mechanism A (3-Methylhex-1-en-2-yl)benzene C Benzylic Carbocation Ion Pair A->C B IDPi Catalyst (H+) B->C Protonation E (3-Methylhexan-2-yl)benzene C->E Hydride Transfer F IDPi-Silyl Resting State C->F Catalyst Trapping D PhMe2SiH (Hydrosilane) D->E F->B Turnover G PhCO2H (Protic Additive) G->F Proton Exchange

Mechanistic pathway of IDPi-catalyzed ionic hydrogenation of α-alkyl styrenes.

Experimental Workflows

The choice of protocol depends on the project's stereochemical requirements. Below is the comparative workflow for both the standard heterogeneous approach and the advanced enantioconvergent ionic approach.

Workflow S1 1. Inert Setup Purge reaction vessel with Argon S2 2. Reagent Loading Substrate + Catalyst (+ Additive) S1->S2 S3 3. Reductant Addition H2 Gas (Pd/C) OR Hydrosilane (IDPi) S2->S3 S4 4. Reaction Phase Stir under specified thermal conditions S3->S4 S5 5. Quench & Workup Filtration (Pd/C) OR Sat. NaHCO3 (IDPi) S4->S5 S6 6. Isolation Concentration & Column Chromatography S5->S6

Comparative experimental workflow for heterogeneous and ionic hydrogenation.

Detailed Step-by-Step Protocols

Protocol A: Heterogeneous Hydrogenation via Pd/C (Substrate-Controlled)

Use this protocol when diastereomeric purity is secondary to rapid, high-yielding alkene reduction.

Reagents:

  • (3-Methylhex-1-en-2-yl)benzene: 1.0 mmol (174.3 mg)

  • 5% Pd/C (Palladium on Carbon): 10 mol% Pd (approx. 212 mg)

  • Solvent: Ethyl Acetate (EtOAc), 5.0 mL (Chosen to solubilize the non-polar substrate while suppressing over-reduction of the aromatic ring).

  • Reductant: H₂ gas (1 atm)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 5% Pd/C catalyst.

  • Substrate Addition: Dissolve (3-Methylhex-1-en-2-yl)benzene in 5.0 mL of anhydrous EtOAc and transfer it to the flask.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3x). Following this, evacuate and backfill with H₂ gas using a balloon (repeat 3x).

  • Reaction: Stir the suspension vigorously at 25 °C under a positive pressure of H₂ (1 atm) for 4–6 hours.

  • Workup: Dilute the mixture with 5 mL of EtOAc and filter through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (3-methylhexan-2-yl)benzene.

Self-Validation Checkpoint: The reaction is complete when H₂ uptake ceases. Verify via GC/MS; the starting material peak ( m/z 174) must be fully converted to the product peak ( m/z 176). The absence of an m/z 182 peak confirms that over-reduction of the benzene ring has been successfully avoided.

Protocol B: Asymmetric Ionic Hydrogenation (Catalyst-Controlled)

Use this protocol to achieve high diastereoselectivity by overriding the substrate's inherent C3 stereobias, utilizing conditions adapted from recent advances in organocatalysis[2].

Reagents:

  • (3-Methylhex-1-en-2-yl)benzene: 1.0 mmol (174.3 mg)

  • IDPi Catalyst (Chiral Brønsted Acid): 5 mol% (0.05 mmol)

  • Reductant: Dimethylphenylsilane (PhMe₂SiH): 10.0 equiv (10.0 mmol)

  • Protic Additive: Benzoic Acid (PhCO₂H): 1.0 equiv (1.0 mmol)

Step-by-Step Methodology:

  • Inert Setup: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the IDPi catalyst and benzoic acid.

    • Causality Note: Benzoic acid is strictly required to regenerate the active IDPi catalyst from the dormant silylated resting state formed after hydride transfer[2].

  • Reductant Addition: Add PhMe₂SiH (neat) to the tube. The hydrosilane acts as both the hydride donor and the reaction solvent.

  • Substrate Addition: Cool the mixture to 10 °C. Slowly add the (3-Methylhex-1-en-2-yl)benzene dropwise to avoid thermal spikes during the exothermic protonation step.

  • Reaction: Stir the mixture at 10 °C for 16–24 hours.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ carefully to neutralize the Brønsted acid and unreacted additive.

  • Extraction & Purification: Extract the aqueous layer with pentane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (100% Hexanes).

Self-Validation Checkpoint: Monitor the reaction via ¹H NMR. The disappearance of the terminal alkene protons (typically two doublets/multiplets around δ 5.0–5.4 ppm) and the emergence of a new benzylic methine proton signal ( δ 2.5–3.0 ppm) confirm conversion. The diastereomeric ratio (dr) can be validated by integrating the distinct benzylic methyl doublets of the syn and anti isomers.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for both protocols, highlighting the trade-off between operational simplicity and stereochemical control[3].

ParameterProtocol A: Heterogeneous CatalysisProtocol B: Ionic Hydrogenation
Catalytic System 5% Pd/C (10 mol%)Chiral IDPi Brønsted Acid (5 mol%)
Reductant Source H₂ Gas (1 atm)PhMe₂SiH (10 equiv)
Required Additive NonePhCO₂H (1.0 equiv)
Solvent System Ethyl AcetateNeat (Hydrosilane acts as solvent)
Temperature 25 °C10 °C
Expected Yield >95%85–88%
Diastereomeric Ratio ~60:40 (Substrate-controlled)>95:5 (Catalyst-controlled)
Over-reduction Risk Moderate (Requires strict GC/MS monitoring)None (Highly chemoselective)

References

  • Leinung, W., Tsuji, N., Merher, M., Leutzsch, M., Raut, R. K., & List, B. (2025). "Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes." Journal of the American Chemical Society, 147, 31463–31469. URL:[Link]

  • Naiini, A. A., Okoroafor, M. O., & Brubaker, C. H. (1989). "Homogeneous selective hydrogenation of dienes and styrene derivatives by use of palladium ferrocenyl amine sulfide complexes as catalysts." Journal of Molecular Catalysis, 54(1), 27-43. URL:[Link]

  • Taber, D. F. (2021). "C-N Ring Construction: The Breuning Synthesis of Leontidine." Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for the Synthesis of Complex Allylic Arenes Using (3-Methylhex-1-en-2-yl)benzene Derivatives

Introduction: The Strategic Value of Allylic Arene Scaffolds Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparallel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Allylic Arene Scaffolds

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and precision.[1][2] These transformations are fundamental to the construction of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science. Within this broad class of reactions, the functionalization of allylic systems presents both unique opportunities and significant challenges.

Allylic arenes, such as derivatives of (3-Methylhex-1-en-2-yl)benzene, are privileged structural motifs found in numerous natural products and pharmacologically active compounds. The ability to selectively form C(sp²)-C(sp³) or C(sp)-C(sp³) bonds at the allylic position opens a direct route to valuable molecules that would otherwise require lengthy synthetic sequences. However, the utility of allylic substrates is often tempered by challenges including regioselectivity (linear vs. branched products), stereocontrol, and competing side reactions like β-hydride elimination.[3][4]

This application note provides a comprehensive guide for researchers navigating the cross-coupling landscape with allylic benzene substrates. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern reaction outcomes. By understanding the causality behind the choice of catalyst, ligand, base, and solvent, scientists can rationally design and optimize protocols for their specific synthetic targets. We present detailed, field-proven protocols for two powerful transformations—the Suzuki-Miyaura coupling of an allylic electrophile and the Mizoroki-Heck reaction—to serve as robust starting points for laboratory implementation.

Mechanistic Foundations: Controlling Reactivity through Catalyst Design

The success of any cross-coupling reaction hinges on the precise orchestration of a catalytic cycle. For allylic systems, the nature of the palladium catalyst and its associated ligands is paramount in directing the reaction pathway. Below, we dissect the catalytic cycles for the Suzuki-Miyaura and Mizoroki-Heck reactions, highlighting the key steps that dictate selectivity and efficiency.

The Suzuki-Miyaura Coupling: A Pd(0)/Pd(II) Cycle for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for coupling organoboron reagents with organic halides or pseudohalides.[5] When applied to an allylic electrophile (e.g., an allylic carbonate, tosylate, or halide), the reaction proceeds through a well-defined Pd(0)/Pd(II) cycle. A critical, and often rate-determining, step is the transmetalation, which requires prior activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pi_allyl π-Allyl-Pd(II) Complex [R-Pd(II)-X]L₂ ox_add->pi_allyl transmetal Transmetalation pi_allyl->transmetal pd_aryl Allyl-Aryl-Pd(II) Complex [R-Pd(II)-Ar]L₂ transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 start R-X (Allylic Electrophile) start->ox_add boronic ArB(OR)₂ + Base [ArB(OR)₂(Base)]⁻ boronic->transmetal product R-Ar (Coupled Product) product->red_elim

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of an allylic electrophile.

The stereochemical outcome of the oxidative addition step is a crucial consideration. For allylic halides, this step typically proceeds with inversion of stereochemistry.[1][7] The choice of ligand (L) is critical; it stabilizes the palladium center, influences the rate of each elementary step, and can control regioselectivity in unsymmetrical allylic systems.

The Mizoroki-Heck Reaction: Arylation of an Alkene

The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes.[8][9] In this case, (3-Methylhex-1-en-2-yl)benzene can be used directly as the alkene partner. The reaction does not require pre-functionalization of the allylic substrate, making it a highly atom-economical process. The cycle involves the oxidative addition of an aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[10]

Heck_Reaction_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_aryl_halide Ar-Pd(II)-X Complex ox_add->pd_aryl_halide mig_insert Migratory Insertion pd_aryl_halide->mig_insert pd_alkyl Alkyl-Pd(II) Intermediate mig_insert->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)-X Complex beta_elim->pd_hydride base_regen Base-mediated Regeneration pd_hydride->base_regen base_regen->pd0 ar_x Ar-X ar_x->ox_add alkene Alkene alkene->mig_insert product Product product->beta_elim base Base base->base_regen

Figure 2: Catalytic cycle for the Mizoroki-Heck reaction.

The regioselectivity of the migratory insertion step is key. Typically, the aryl group adds to the less sterically hindered carbon of the double bond, and the palladium migrates to the more substituted carbon.[8] The subsequent β-hydride elimination must occur syn to the palladium center, which dictates the geometry of the newly formed double bond.[8]

Optimizing Reaction Conditions: A Parameter Guide

Success in cross-coupling reactions with allylic substrates requires careful consideration of several interconnected parameters. The tables below summarize typical starting conditions for Suzuki-Miyaura and Mizoroki-Heck reactions, followed by a discussion of the critical role each component plays.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of an Allylic Electrophile
ParameterRecommended ConditionRationale & Expert Insights
Substrate Allylic Carbonate, Tosylate, or AcetateCarbonates and tosylates are excellent leaving groups for Pd(0) oxidative addition. Acetates can also be used but may require harsher conditions.[11]
Coupling Partner Aryl/Vinyl Boronic Acid or EsterBoronic acids are air- and moisture-stable. Pinacol esters can offer enhanced stability and solubility.[1]
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)These are common, reliable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, SPhos, or QUINOXLigand choice is crucial. PPh₃ is a general-purpose ligand. Bulky, electron-rich phosphines like P(t-Bu)₃ or SPhos accelerate oxidative addition and reductive elimination.[6] For secondary tosylates, N,N-ligands like QUINOX have proven highly effective.[3][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)An inorganic base is required to activate the boronic acid for transmetalation.[6] Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene, THFA mixture including water is often beneficial for dissolving the base and facilitating the formation of the boronate "ate" complex.[11]
Temperature 25 °C to 80 °CMany reactions with activated allylic systems can proceed at room temperature, but heating may be required for less reactive partners.[13][14]
Table 2: Typical Conditions for Mizoroki-Heck Reaction with an Allylic Arene
ParameterRecommended ConditionRationale & Expert Insights
Substrate (3-Methylhex-1-en-2-yl)benzeneThe alkene is used directly. The 1,1-disubstitution pattern influences the regioselectivity of insertion.
Coupling Partner Aryl/Vinyl Iodide, Bromide, or TriflateReactivity order is I > OTf > Br >> Cl.[1] Aryl diazonium salts can also be used as effective arylating agents.[15]
Pd Precatalyst Pd(OAc)₂ (1-5 mol%)A highly common and effective precatalyst for the Heck reaction.[9]
Ligand PPh₃, P(o-tolyl)₃, or None (Jeffery conditions)For simple systems, phosphine ligands stabilize the catalyst. In some cases (e.g., with aryl iodides), a ligandless system with a phase-transfer catalyst (like TBAB) can be effective.
Base Et₃N, DIPEA, K₂CO₃ (1.5-2 equiv.)A base is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[10] Organic amines often act as both base and solvent.
Solvent DMF, MeCN, ToluenePolar aprotic solvents like DMF and MeCN are common choices and often give good results.
Temperature 80 °C to 120 °CThe Heck reaction typically requires elevated temperatures to drive the catalytic cycle, especially the migratory insertion and β-hydride elimination steps.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should perform reactions on a small scale first to optimize conditions for their specific substrate combinations. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of an Allylic Carbonate with 4-Methoxyphenylboronic Acid

This protocol assumes the starting material is the allylic carbonate derived from the corresponding alcohol of (3-methylhex-1-en-2-yl)benzene.

Figure 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • (3-Methylhex-1-en-2-yl)phenylmethyl carbonate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc), brine, anhydrous MgSO₄

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the allylic carbonate (e.g., 0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.25 mmol, 2.5 equiv).

  • Seal the flask, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.

  • Under a positive flow of nitrogen, quickly add the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvents should be degassed by sparging with nitrogen for 15-20 minutes prior to use.

  • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Protocol 2: Mizoroki-Heck Reaction of (3-Methylhex-1-en-2-yl)benzene with Iodobenzene

Materials:

  • (3-Methylhex-1-en-2-yl)benzene (1.2 equiv)[16]

  • Iodobenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(o-tolyl)₃ (0.06 mmol, 6 mol%).

  • Seal the tube, and evacuate and backfill with nitrogen gas (3x).

  • Add anhydrous DMF (3 mL), iodobenzene (1.0 mmol, 1.0 equiv), (3-Methylhex-1-en-2-yl)benzene (1.2 mmol, 1.2 equiv), and Et₃N (2.0 mmol, 2.0 equiv) via syringe in the specified order.

  • Seal the tube tightly with a Teflon cap and place it in a pre-heated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor for the consumption of iodobenzene by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether and filter through a short plug of Celite to remove palladium black and salts. Wash the plug with additional ether.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove triethylamine, followed by water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using hexanes as the eluent) to isolate the arylated product.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of allylic arenes like (3-Methylhex-1-en-2-yl)benzene is a versatile and powerful strategy for the synthesis of complex organic molecules. By carefully selecting the reaction type—such as a Suzuki-Miyaura coupling with a pre-functionalized electrophile or a direct Mizoroki-Heck arylation—researchers can access a diverse range of valuable products. A deep understanding of the underlying catalytic cycles and the specific role of each reaction parameter is not merely academic; it is the key to rational troubleshooting and optimization. The protocols provided herein serve as a validated foundation upon which new and innovative applications in drug development and materials science can be built. Future work in this area will likely focus on the development of more sustainable catalysts (e.g., using base metals like nickel[17][18]) and the advancement of asymmetric variants to control the stereochemistry at the allylic center.

References

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(27), 11408–11411. [Link]

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC. [Link]

  • Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. University of Utah. [Link]

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]

  • Denmark, S. E., & Regens, C. S. (2010). On the stereochemical course of palladium-catalyzed cross-coupling of allylic silanolate salts with aromatic bromides. PubMed. [Link]

  • Zise, V. D., & Morken, J. P. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PMC. [Link]

  • Zhang, Z., et al. (2022). Palladium-Catalyzed Oxidative Nonclassical Heck Reaction of Arylhydrazines with Allylic Alcohols via C–N Bond Cleavage: Access to β-Arylated Carbonyl Compounds. ACS Publications. [Link]

  • Denmark, S. E., & Regens, C. S. (2010). On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Journal of the American Chemical Society. [Link]

  • Lee, J., & Kim, Y. (2009). Stereoselective Cross-Coupling between Allylic Alcohols and Aldimines. PMC. [Link]

  • Sharma, S., & Singh, U. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Kim, H. Y., & Lee, J. Y. (2012). Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters. [Link]

  • Mizoroki-Heck Reaction. (2014). Chem-Station Int. Ed. [Link]

  • Lipshutz, B. H., et al. (2009). Allylic Ethers as Educts for Suzuki−Miyaura Couplings in Water at Room Temperature. Journal of the American Chemical Society. [Link]

  • Liu, W. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications. [Link]

  • Couty, F., et al. (2010). Domino allylic amination/Sonogashira/heterocyclisation reactions: palladium-catalysed three-component synthesis of pyrroles. RSC Publishing. [Link]

  • Poater, A., & Cavallo, L. (2015). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]

  • Substituted arene synthesis by allylic substitution or allylation. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Organic Chemistry Portal. [Link]

  • Hiyama, T., & Hatanaka, Y. (1994). Regio- and stereoselective cross-coupling reaction of optically active allylsilanes: Stereocontrol of palladium-mediated SE′ reactions. Sci-Hub. [Link]

  • Chausset-Boissaire, L., et al. (2013). Suzuki-Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. [Link]

  • Approaches to the Heck reaction on challenging substrates. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki, K. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI. [Link]

  • Morken, J. P., & Calad, S. A. (2007). Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling. PMC. [Link]

  • Doley, A., & Deka, D. C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synergistic Pd/Cu catalysis has been utilized in the Sonogashira reaction... ResearchGate. [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]

  • da Costa, M. F. B., et al. (2015). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. [Link]

  • (3-Methylhex-1-en-2-yl)benzene. PubChem. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Nakano, K., et al. (2012). Heck–Matsuda Reaction for Allylic Nitro Compounds: A Short Asymmetric Synthesis of an FTY720 Derivative. European Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Chemoselective Aromatic C-H Borylation of (3-Methylhex-1-en-2-yl)benzene

Executive Summary & Challenge Analysis The functionalization of alkylbenzenes bearing reactive alkene side chains is a persistent challenge in drug development and advanced materials synthesis. (3-Methylhex-1-en-2-yl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Challenge Analysis

The functionalization of alkylbenzenes bearing reactive alkene side chains is a persistent challenge in drug development and advanced materials synthesis. (3-Methylhex-1-en-2-yl)benzene presents a unique dual-reactivity profile: an electron-rich aromatic ring and a sterically encumbered 1,1-disubstituted alkene. Traditional Electrophilic Aromatic Substitution (EAS) is fundamentally flawed for this substrate; electrophiles (e.g., halogens, nitronium ions) will preferentially attack the electron-rich alkene, leading to polymerization, oxidative cleavage, or complex reaction mixtures.

To achieve exclusive functionalization of the aromatic ring, chemists must abandon electronic control in favor of strict steric control. This application note details the use of Iridium-catalyzed C-H borylation —a method that leverages the extreme steric bulk of the catalyst to completely bypass the alkene and selectively functionalize the unhindered meta and para positions of the aromatic ring[1].

Mechanistic Rationale & Causality

Why Iridium-Catalyzed Borylation? The regiochemistry of iridium-catalyzed C-H borylation is traditionally governed by sterics, complementing the electronic control of EAS[1]. The active catalytic species is a 16-electron Ir(III) trisboryl complex, generated in situ from the precatalyst [Ir(OMe)(cod)]₂, the bidentate nitrogen ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and bis(pinacolato)diboron (B₂pin₂)[2].

The Causality of Chemoselectivity:

  • Alkene Evasion: While Rh- or Ru-based catalysts are notorious for alkene hydroboration or dehydrogenative borylation[3], the Ir(III) trisboryl complex exhibits profound chemoselectivity. The extreme steric crowding around the Ir center prevents the coordination of the bulky 1,1-disubstituted alkene of (3-Methylhex-1-en-2-yl)benzene.

  • Aromatic Regiocontrol: The bulky 3-methylhex-1-en-2-yl group completely shields the ortho C-H bonds. Consequently, the catalyst exclusively undergoes oxidative addition into the unhindered meta and para C(sp²)-H bonds.

  • Base-Free Activation: Utilizing [Ir(OMe)(cod)]₂ instead of [IrCl(cod)]₂ is a critical choice. The methoxy ligand undergoes facile transmetalation with B₂pin₂ to generate the active Ir-boryl species without the need for external bases, ensuring mild conditions that preserve sensitive functional groups[4].

G Substrate (3-Methylhex-1-en-2-yl)benzene EAS Electrophilic Aromatic Substitution (e.g., Br2, HNO3) Substrate->EAS Traditional Methods CHB Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2 / dtbpy Substrate->CHB B2pin2, Mild Conditions AlkeneReaction Alkene Degradation / Addition (Poor Chemoselectivity) EAS->AlkeneReaction Fast Alkene Attack MetaPara Meta/Para-Borylated Product (High Chemoselectivity) CHB->MetaPara Steric Control

Fig 1: Chemoselectivity logic of Ir-catalyzed C-H borylation vs. traditional EAS pathways.

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system. By making B₂pin₂ the limiting reagent, we prevent over-borylation, and the reaction progress can be unambiguously tracked by the disappearance of the B₂pin₂ signal via GC-MS.

Materials:

  • Substrate: (3-Methylhex-1-en-2-yl)benzene (1.0 mmol, 174.3 mg)

  • Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) (0.75 mmol, 190.5 mg)

  • Precatalyst: [Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol%, 10.0 mg)

  • Ligand: dtbpy (0.03 mmol, 3.0 mol%, 8.0 mg)

  • Solvent: Anhydrous THF (3.0 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine [Ir(OMe)(cod)]₂ and dtbpy. Add 1.0 mL of anhydrous THF. Causality Check: The solution must transition from yellow to a deep red-brown within 2-5 minutes. This color change is the visual validation that the active Ir-dtbpy complex has formed.

  • Reagent Addition: Dissolve B₂pin₂ in 1.0 mL of THF and transfer it to the active catalyst solution. Stir for 2 minutes to initiate the formation of the Ir(III) trisboryl species.

  • Substrate Introduction: Add (3-Methylhex-1-en-2-yl)benzene dissolved in 1.0 mL of THF.

  • Reaction Execution: Seal the flask and stir at 25 °C for 12–16 hours. Expertise Note: While many unactivated arenes require heating to 80 °C, starting at room temperature maximizes chemoselectivity and prevents trace alkene isomerization.

  • Self-Validation (In-Process Control): At 12 hours, take a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is complete when the B₂pin₂ peak is entirely consumed. If unreacted B₂pin₂ remains, increase the temperature to 50 °C for 2 hours.

  • Quench & Purification: Expose the reaction to air to deactivate the catalyst. Filter the mixture through a short pad of Celite, eluting with EtOAc (15 mL), to remove Ir particulates. Concentrate in vacuo.

  • Isolation: Purify via silica gel flash chromatography (Gradient: 100% Hexanes to 95:5 Hexanes/EtOAc). The borylated products elute closely together.

Workflow Prep 1. Catalyst Prep [Ir] & dtbpy in THF React 2. Borylation Add Substrate & B2pin2 (RT to 80°C) Prep->React Quench 3. Quench Filter through Celite React->Quench Purify 4. Purification Silica Gel Column Quench->Purify

Fig 2: Step-by-step experimental workflow for the Ir-catalyzed C-H borylation process.

Quantitative Data & Regioselectivity Profile

The reaction yields a mixture of meta and para isomers. The data below summarizes the expected outcomes based on the steric parameters of the substrate.

Table 1: Quantitative Regioselectivity & Yield Profile

ParameterExpected ValueMechanistic Rationale
Total Isolated Yield 75 - 85%High turnover frequency of the Ir(III) catalytic cycle under mild conditions.
meta : para Ratio ~ 2:1Statistical distribution (2 accessible meta sites vs 1 para site).
ortho-Borylation < 1%Completely suppressed by the steric bulk of the alpha-sec-butylstyrene moiety.
Alkene Hydroboration < 2%Minimized by the steric shielding of the 1,1-disubstituted alkene.
Diborylation < 5%Controlled by utilizing B₂pin₂ as the limiting reagent (0.75 equiv).

Downstream Applications

The resulting arylboronic pinacol esters are highly stable but readily activated for downstream drug development workflows. They serve as premier nucleophilic partners in Suzuki-Miyaura cross-couplings to build complex biaryl scaffolds[1], or they can be oxidized using aqueous H₂O₂/NaOH to yield the corresponding meta- and para-phenols without epoxidizing the alkene side chain.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for (3-Methylhex-1-en-2-yl)benzene epoxidation

Technical Support Center: Temperature Optimization for (3-Methylhex-1-en-2-yl)benzene Epoxidation Overview (3-Methylhex-1-en-2-yl)benzene is an α-substituted styrene derivative featuring a bulky allylic stereocenter. Epo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Optimization for (3-Methylhex-1-en-2-yl)benzene Epoxidation

Overview (3-Methylhex-1-en-2-yl)benzene is an α-substituted styrene derivative featuring a bulky allylic stereocenter. Epoxidation of this substrate yields a benzylic epoxide—a highly valuable but chemically sensitive intermediate in drug development. This guide provides authoritative troubleshooting, self-validating protocols, and causality-driven insights to help you optimize the reaction temperature, balancing kinetics, chemoselectivity, and diastereoselectivity.

Mandatory Visualization: Temperature Optimization Logic

TempOptimization A Substrate: (3-Methylhex-1-en-2-yl)benzene B Select Epoxidation Temperature A->B C1 > 0 °C (Room Temp) B->C1 Kinetics focus C2 -30 °C to -60 °C B->C2 Selectivity focus C3 < -70 °C B->C3 Extreme cooling D1 High Conversion Poor Selectivity Acidic Ring-Opening C1->D1 D2 Optimal Kinetics High Diastereoselectivity Stable Epoxide C2->D2 D3 Reaction Stalls mCPBA Precipitation Mass Transfer Issues C3->D3

Logical workflow for temperature optimization in (3-Methylhex-1-en-2-yl)benzene epoxidation.

Section 1: Mechanistic Troubleshooting Guide

Q: Why do I observe significant diol and ester byproducts when running the mCPBA epoxidation at room temperature (>0 °C)? Causality: The epoxidation of an α-substituted styrene creates a benzylic epoxide, which is highly susceptible to nucleophilic attack. At elevated temperatures, the primary byproduct of the oxidant, m-chlorobenzoic acid (pKa ~3.8), remains highly soluble and kinetically active. It protonates the epoxide oxygen, triggering a ring-opening event that forms unwanted diols or m-chlorobenzoate esters. Lowering the temperature suppresses this background reaction by reducing the kinetic energy available to overcome the activation barrier for ring-opening.

Q: How does lowering the temperature affect the diastereoselectivity of the Jacobsen epoxidation for this specific substrate? Causality: In asymmetric epoxidation using Mn-salen complexes (Jacobsen's catalyst), the substrate must approach the active Mn(V)-oxo species via a specific "side-on" trajectory. At room temperature, the entropic flexibility of the bulky allylic substituent leads to multiple competing transition states, resulting in poor diastereomeric excess (de). Lowering the temperature to the -30 °C to -60 °C range rigidifies the transition state. This allows the steric repulsion between the substrate's bulky groups and the chiral salen ligand to dictate the stereochemical outcome. Literature confirms that enantiomeric excesses for styrene derivatives improve significantly when temperatures are reduced below -30 °C[1], and can reach optimal levels at -78 °C[2].

Q: At -78 °C, my reaction stalls completely, and I see a white precipitate. What is the root cause? Causality: While extreme cooling enhances selectivity, the standard oxidant (mCPBA) has poor solubility in dichloromethane (DCM) below -60 °C. The white precipitate is crystallized mCPBA, which causes severe mass transfer limitations and halts the reaction. A proven process-chemistry solution is to dissolve the mCPBA in a hydrogen-bonding co-solvent like ethanol or ethyl acetate before adding it to the cryogenic DCM mixture, which prevents crystallization and maintains a homogeneous catalytic cycle[3].

Section 2: Quantitative Data Summary

The following table summarizes the expected performance metrics for the epoxidation of (3-Methylhex-1-en-2-yl)benzene across different temperature profiles, utilizing a standard Mn-salen/mCPBA catalytic system.

Temperature (°C)Oxidant Delivery MethodConversion (2h)Diastereomeric Excess (de)Byproduct Formation (Ring-Opened)
25 °C Solid mCPBA in DCM>99%~15 - 20%High (>20%)
0 °C Solid mCPBA in DCM95%~45 - 50%Moderate (~10%)
-30 °C mCPBA in DCM/EtOH88%~80 - 85%Low (<3%)
-60 °C mCPBA in DCM/EtOH82%~90 - 92%Trace (<1%)
-78 °C Solid mCPBA in DCM<10% (Stalled)N/A (Precipitation)Trace (<1%)

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the Low-Temperature Jacobsen Asymmetric Epoxidation (-60 °C) incorporates built-in validation checkpoints so you can verify the success of each phase before proceeding.

Materials:

  • (3-Methylhex-1-en-2-yl)benzene (1.0 equiv)

  • (R,R)-Jacobsen's Catalyst (Mn-salen) (0.05 equiv)

  • N-Methylmorpholine N-oxide (NMO) (2.0 equiv)

  • mCPBA (70-77% active, 1.5 equiv)

  • DCM (anhydrous) and Ethanol (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation & System Setup: Dissolve the substrate (1.0 equiv), Jacobsen's catalyst (0.05 equiv), and NMO (2.0 equiv) in anhydrous DCM (0.2 M relative to substrate) in a round-bottom flask under N2.

    • Validation Checkpoint 1: Observe the solution color. The mixture must transition from a dark brown to a deep green/black hue within 15 minutes, confirming the NMO-mediated oxidation of Mn(III) to the active Mn(V)-oxo species.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Insert an internal temperature probe.

    • Validation Checkpoint 2: Allow the internal temperature to stabilize exactly between -60 °C and -65 °C. The solution must remain completely homogeneous (no freezing or precipitation).

  • Oxidant Preparation & Addition: Prepare a 4 M solution of mCPBA in anhydrous ethanol[3]. Add the mCPBA solution dropwise via a syringe pump over 30 minutes.

    • Validation Checkpoint 3: Monitor the internal temperature. The addition rate must be controlled so that the exotherm does not push the internal temperature above -55 °C.

  • Reaction Monitoring: Stir for 2 hours at -60 °C.

    • Validation Checkpoint 4: Perform a TLC check (Hexanes/EtOAc 9:1). The UV-active alkene spot (Rf ~0.8) should be consumed and replaced by the epoxide spot (Rf ~0.5), which stains dark blue upon treatment with phosphomolybdic acid (PMA) and heating.

  • Quench and Isolation: Quench the reaction cold by adding saturated aqueous Na2S2O3 (sodium thiosulfate).

    • Validation Checkpoint 5: Before phase separation, test the aqueous layer with starch-iodide paper. A negative result (no blue/black color) validates that all residual peroxides have been safely neutralized. Extract with DCM, wash with saturated NaHCO3 (to remove m-chlorobenzoic acid), dry over Na2SO4, and concentrate in vacuo.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different oxidant to avoid the acidic byproducts entirely? A: Yes. If mCPBA byproducts are causing unavoidable ring-opening even at low temperatures, you can switch to an aqueous sodium hypochlorite (NaOCl) system (commercial bleach) buffered to pH 11.3 with Na2HPO4. However, this requires a biphasic setup and a phase-transfer catalyst (e.g., 4-phenylpyridine N-oxide), and cooling is limited to 0 °C to prevent the aqueous layer from freezing.

Q: How do I validate that the epoxide hasn't degraded during the concentration/workup phase? A: Benzylic epoxides can degrade on acidic silica gel or during high-temperature rotary evaporation. Validate stability by running a crude 1H-NMR before column chromatography. Look for the characteristic epoxide proton signals (typically doublets or multiplets between 2.5–3.5 ppm). If these signals are absent and replaced by downstream diol signals (broad -OH peaks, shifted methine protons), degradation occurred during workup. To prevent this, add 1% triethylamine (Et3N) to your chromatography eluents to neutralize the silica gel.

Q: Why do we use NMO in conjunction with mCPBA? A: NMO acts as an axial ligand that binds to the manganese center of the Jacobsen catalyst. This binding pushes the Mn(V)-oxo species into a more reactive, highly defined molecular geometry, preventing the formation of inactive μ-oxo dimers and significantly boosting both the reaction rate and enantioselectivity[1].

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Optimization

Technical Support Center: Proactive Stabilization of (3-Methylhex-1-en-2-yl)benzene

Introduction: (3-Methylhex-1-en-2-yl)benzene is a vinylaromatic monomer valued for its unique structure in synthetic applications. Like its structural analog, styrene, the presence of a vinyl group directly conjugated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (3-Methylhex-1-en-2-yl)benzene is a vinylaromatic monomer valued for its unique structure in synthetic applications. Like its structural analog, styrene, the presence of a vinyl group directly conjugated with the benzene ring makes it highly susceptible to spontaneous, unwanted free-radical polymerization during storage. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot issues related to monomer degradation, ensuring the integrity and reactivity of your material for experimental use.

Section 1: Frequently Asked Questions - The Fundamentals of Monomer Stability

This section addresses the core principles governing the stability of (3-Methylhex-1-en-2-yl)benzene. Understanding these mechanisms is critical for implementing effective storage strategies.

Q1: What makes (3-Methylhex-1-en-2-yl)benzene prone to polymerization?

A: The molecule's structure contains a carbon-carbon double bond (a vinyl group) attached to a benzene ring. This arrangement, common to vinylaromatic monomers, allows for the stabilization of radical intermediates through resonance with the aromatic ring. This stabilization lowers the activation energy for radical formation and subsequent chain propagation, making the monomer reactive and prone to linking together to form long polymer chains, even without a deliberate initiator.[1][2]

Q2: What is the primary mechanism of unwanted polymerization during storage?

A: The dominant mechanism is free-radical polymerization .[3] This is a chain reaction that proceeds in three main stages:

  • Initiation: Stray energy (from heat or light) or impurities (like peroxides) can cause the formation of a free radical. This highly reactive species then attacks the vinyl group of a monomer molecule, initiating the polymer chain.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats rapidly, consuming the monomer.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical ends.[3]

Q3: What external factors can trigger or accelerate this polymerization?

A: Several environmental factors can initiate or accelerate this unwanted reaction:

  • Heat: Increased temperature provides the thermal energy needed to overcome the activation barrier for radical formation. The rate of polymerization increases exponentially with temperature.[4][5][6] Storing the monomer at elevated temperatures is the most common cause of premature polymerization.

  • Light (UV Radiation): Ultraviolet light provides sufficient energy to break chemical bonds and generate initial free radicals, acting as a potent initiator.[7]

  • Contaminants: Oxidizing agents, acids, bases, and peroxides (which can form from exposure to air) can act as catalysts or initiators for polymerization.[1]

  • Absence of Inhibitor: Commercial monomers are shipped with an inhibitor. If this inhibitor is consumed or removed without replacement, the monomer is left unprotected.

Q4: How do chemical inhibitors prevent polymerization?

A: Inhibitors are free radical scavengers .[8][9][10][11] They are molecules designed to react with and neutralize the initial free radicals or the growing polymer chain radicals much faster than the radicals can react with another monomer molecule.[1] This effectively breaks the chain reaction before a significant amount of polymer can form.

Q5: I've heard oxygen is necessary for some inhibitors. Is it good or bad for storage?

A: The role of oxygen is complex and depends on the inhibitor used. For the most common class of inhibitors, phenolic compounds (like 4-tert-butylcatechol or TBC), a small amount of dissolved oxygen is essential for the inhibition mechanism to function.[12][13] The phenolic inhibitor itself is not the primary radical scavenger; instead, it reacts with oxygen to form a nitroso compound, which is the highly active species that traps the radicals. Therefore, storing a TBC-inhibited monomer under a completely inert atmosphere (e.g., pure argon or nitrogen) will render the inhibitor ineffective. However, at high temperatures, oxygen can react with the monomer to form peroxide species that can initiate polymerization, creating a risk.[13][14]

Section 2: Recommended Storage Protocols & Inhibitor Selection

Proactive and correct storage is the most effective way to prevent unwanted polymerization. Adherence to these guidelines is critical for maintaining monomer quality.

Table 1: Recommended Storage Conditions for (3-Methylhex-1-en-2-yl)benzene
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Significantly slows the rate of thermal initiation of free radicals.[7][15]
Atmosphere Air Headspace Provides the necessary oxygen (approx. 5-21%) for phenolic inhibitors (e.g., TBC) to function effectively.[12][13] Do NOT store under an inert gas blanket if using this type of inhibitor.
Light Exposure Store in amber glass bottles or in the dark Prevents UV light from initiating polymerization.[7]
Inhibitor Maintain adequate concentration (see Table 2) The primary defense against free-radical chain reactions.[1]
Container Original, tightly sealed manufacturer's container Ensures cleanliness, prevents contamination, and minimizes evaporation of the monomer.
Purity Check Periodic analysis for polymer content Proactively identifies compromised material before use in critical experiments.
Table 2: Common Inhibitors for Vinylaromatic Monomers
Inhibitor ClassExample(s)Typical Conc. (ppm)Mechanism of ActionKey Considerations
Phenolic 4-tert-butylcatechol (TBC), MEHQ10 - 50Radical Scavenger (H-atom donor)Requires oxygen to be effective. [12][13] Can be removed by a basic wash (e.g., aq. NaOH).[16]
Hydroxylamines Diethylhydroxylamine (DEHA)50 - 500Radical ScavengerEffective in oxygen-free systems.[17][18][19] Often used in high-temperature processing.
Nitroxide Radicals TEMPO, 4-hydroxy-TEMPO10 - 200Stable Radical Trap ("True Inhibitor")Highly effective but can be more expensive. Does not require oxygen.[16]
Quinone Methides N/AVariesRetarder/InhibitorOften used in combination with other inhibitors for synergistic effects.[20][21]

Section 3: Troubleshooting Guide

Even with proper storage, issues can arise. This guide helps you identify and address common problems.

Q: My sample of (3-Methylhex-1-en-2-yl)benzene appears more viscous than when I received it. What happened and what should I do?

A: An increase in viscosity is a classic sign of polymerization. A significant amount of monomer has likely converted into soluble oligomers or high molecular weight polymer.

  • Immediate Action: Check the temperature of the container. If it is warm to the touch, this could indicate an active, exothermic polymerization reaction, which can become a runaway reaction.[1] Move it to a cooling bath in a fume hood immediately and away from other flammable materials.

  • Investigation: Do not use the material. The presence of polymer can unpredictably alter reaction kinetics and stoichiometry. You can confirm the presence of polymer using the protocol outlined in Section 4.2.

  • Resolution: For most research applications, the material should be disposed of according to your institution's hazardous waste guidelines. Purification is often difficult and may not be worth the risk or effort.

Q: I see a white or clear solid precipitate in my monomer bottle. What is it?

A: This is almost certainly solid polymer that has precipitated out of the monomer solution. This indicates that polymerization has occurred to a significant extent. The monomer is no longer pure and should not be used for experiments requiring high purity. The material should be considered compromised and disposed of safely.

Q: I suspect my inhibitor level is low. How can I check it and replenish it if necessary?

A: Inhibitor concentration can be monitored via analytical techniques like HPLC or UV-Vis spectroscopy by creating a calibration curve with known standards. See Protocol 4.1 for a general workflow. If the concentration is confirmed to be below the recommended level (e.g., <10 ppm for TBC), you can add more inhibitor from a concentrated stock solution. Ensure thorough mixing. However, if the inhibitor is depleted, it is crucial to first check for the presence of polymers, as the inhibitor may have been consumed while preventing a polymerization event.

Q: I need to use the monomer without inhibitor for my reaction. What is the safest way to prepare and handle it?

A: Removing the inhibitor leaves the monomer extremely vulnerable to polymerization.

  • Removal: For phenolic inhibitors like TBC, you can wash an organic solution of the monomer with an aqueous base (e.g., 5% NaOH) or pass it through a short column of basic alumina.[16]

  • Timing: Remove the inhibitor immediately before use. Never store the uninhibited monomer for any length of time.

  • Conditions: Keep the uninhibited monomer cold (in an ice bath) and use it within a few hours. Any leftover uninhibited monomer should be disposed of, not returned to the main stock.

Section 4: Key Experimental Protocols

Protocol 4.1: General Workflow for Monitoring Inhibitor Concentration by HPLC

  • Standard Preparation: Prepare a series of calibration standards of the specific inhibitor (e.g., TBC) in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Sample Preparation: Carefully dilute a small, known volume of the (3-Methylhex-1-en-2-yl)benzene monomer in the same solvent.

  • HPLC Analysis: Analyze the standards and the prepared sample using an appropriate HPLC method (e.g., a C18 column with a UV detector set to the inhibitor's absorbance maximum).

  • Quantification: Generate a calibration curve from the standards (Peak Area vs. Concentration). Use the peak area from the sample to determine its inhibitor concentration.

Protocol 4.2: Detection of Oligomers/Polymers by GC or HPLC

  • Methodology: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to detect early-stage polymerization.[22][23] In a GC analysis of a pure monomer, you would expect to see a single, sharp peak. The formation of oligomers (dimers, trimers, etc.) will appear as additional, smaller peaks at later retention times (higher boiling points). Similarly, Size-Exclusion Chromatography (SEC) is an effective HPLC-based method to separate molecules by size and can clearly show a polymer peak separate from the monomer.

  • Sample Preparation: Dilute the monomer in a suitable solvent.

  • Analysis: Run the sample on the GC or SEC system.

  • Interpretation: Compare the resulting chromatogram to a reference chromatogram of a fresh, unpolymerized sample. The presence and size of new peaks at later retention times/earlier elution volumes (for SEC) are indicative of oligomer and polymer formation.

Section 5: Visual Guides to Mechanisms and Workflows

Diagram 1: Free-Radical Polymerization Pathway

A simplified diagram illustrating the key steps in the unwanted polymerization of a vinylaromatic monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat / Light / Peroxide Radical Free Radical (R•) Initiator->Radical forms Monomer1 Monomer Radical->Monomer1 attacks Inhibitor Inhibitor (IH) Radical->Inhibitor trapped by Radical_Monomer Initiated Monomer (R-M•) Monomer2 Monomer Radical_Monomer->Monomer2 attacks Growing_Chain Growing Chain (R-M(n)•) Monomer2->Growing_Chain adds to chain Growing_Chain2 Growing Chain (R-M(x)•) Growing_Chain->Growing_Chain2 combines with Growing_Chain->Inhibitor trapped by Polymer Stable Polymer Growing_Chain2->Polymer Inactive Inactive Product Inhibitor->Inactive

Caption: Free-radical polymerization and inhibitor action.

Diagram 2: Troubleshooting Workflow for Suspected Polymerization

A logical workflow for assessing the quality of a stored monomer.

G Start Visual Inspection of Monomer Viscosity Is viscosity noticeably increased? Start->Viscosity Precipitate Is solid precipitate present? Viscosity->Precipitate No QuantifyPolymer Quantify polymer content (Protocol 4.2) Viscosity->QuantifyPolymer Yes CheckInhibitor Monitor inhibitor concentration (Protocol 4.1) Precipitate->CheckInhibitor No Precipitate->QuantifyPolymer Yes UseWithCaution Material is likely usable. Replenish inhibitor if low. CheckInhibitor->UseWithCaution Dispose Material Compromised. Dispose Safely. QuantifyPolymer->Dispose

Caption: A decision tree for troubleshooting monomer stability.

References

  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. National Center for Biotechnology Information. [Link]

  • Polymer inhibition of vinyl aromatic monomers using a quinone methide/alkyl hydroxylamine combination. Patsnap Eureka. [Link]

  • An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]

  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter (RSC Publishing). [Link]

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. [Link]

  • Methods and compositions for inhibiting vinyl aromatic monomer polymerization.
  • Compositions and methods for inhibiting vinyl aromatic monomer polymerization.
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. JSR Corporation. [Link]

  • Method for preventing polymers formation in styrene storage containers.
  • Compositions and methods for inhibiting vinyl aromatic monomer polymerization.
  • Stabilisation of vinyl monomers by compositions based on alkylhydroxylamines.
  • Analytical Tools for Detecting Amyloid Beta Oligomerisation and Assembly. Request PDF on ResearchGate. [Link]

  • Method of minimizing styrene polymerization during storage.
  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. The University of Queensland. [Link]

  • Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]

  • Safe handling and storage of styrene monomer. Slideshare. [Link]

  • Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers from Monomers. MDPI. [Link]

  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega. [Link]

  • Toward high-throughput oligomer detection and classification for early-stage aggregation of amyloidogenic protein. Frontiers in Chemistry. [Link]

  • Radical scavenger | chemistry. Britannica. [Link]

  • Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. PubMed. [Link]

  • Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association. [Link]

  • Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. PubMed. [Link]

  • Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. ResearchGate. [Link]

  • Understanding Free Radical Scavengers. Nutrition Industry Executive. [Link]

  • Material Safety Data Sheet Acrylic Monomer – Self polymerized. US Dental Depot. [Link]

  • Safe Handling Manuals. Methacrylate Producers Association, Inc.. [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. The Italian Association of Chemical Engineering. [Link]

  • Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. mediaTUM. [Link]

  • The effect of reaction temperature on monomer conversion vs. time. ResearchGate. [Link]

  • Kinetics of polymer collapse: effect of temperature on cluster growth and aging. Universität Leipzig. [Link]

  • (3-Methylhex-1-en-2-yl)benzene. PubChem, National Institutes of Health. [Link]

  • Free radicals, natural antioxidants, and their reaction mechanisms. RSC Publishing. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi, University of Liege. [Link]

  • Cationic polymerization of 3‐methylenecyclohexene and 2‐methyl‐1,3‐pentadiene. Wiley Online Library. [Link]

  • Polymer Chemistry. Universidad de Zaragoza. [Link]

  • 3-Methylhex-2-en-1-ol. PubChem, National Institutes of Health. [Link]

  • Positional Methyl Effects in Benzo[e][20][24][25]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][20][24][25]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. [Link]

Sources

Troubleshooting

purification and distillation techniques for (3-Methylhex-1-en-2-yl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of reactive styrenic derivatives. (3-Methylhex-1-en-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of reactive styrenic derivatives.

(3-Methylhex-1-en-2-yl)benzene[1] is an α -alkylstyrene derivative. Compounds in this class present a unique set of purification challenges: they are highly susceptible to thermal auto-polymerization[2], and their terminal double bonds easily isomerize into more thermodynamically stable internal olefins under acidic or high-temperature conditions.

This guide provides a self-validating, causality-driven framework to successfully distill and chromatographically purify this compound.

Purification Decision Workflow

PurificationWorkflow A Crude (3-Methylhex-1-en-2-yl)benzene B Composition Analysis (GC/NMR) A->B D Add 4-tert-Butylcatechol (TBC) (100 - 500 ppm) B->D Prevent Thermal Polymerization C High-Vacuum Distillation (Remove Solvents & Heavy Byproducts) F Isomeric Impurities Present? (e.g., Internal Olefins) C->F Distillate D->C E Argentation Chromatography (10% AgNO3/Silica Gel) G Purified Target Compound E->G Collect Slow-Eluting Fractions F->E Yes (Requires Ag+ Pi-Complexation) F->G No (Pure Terminal Olefin)

Workflow for the stabilization, distillation, and chromatographic purification of alkenylbenzenes.

Quantitative Data & Parameters

To establish a baseline for your experimental setup, refer to the critical parameters summarized below.

ParameterValue / SpecificationMechanistic Rationale
Boiling Point (Est.) 230–240 °C (760 mmHg)High molecular weight styrenic derivative; atmospheric distillation will cause severe thermal degradation.
Vacuum Distillation Temp 80–100 °C (< 1 mmHg)Drastically lowers thermal stress, preventing auto-polymerization[3].
TBC Inhibitor Conc. 100–500 ppmScavenges free radicals; TBC is 25x more effective than hydroquinone at 60°C[4].
AgNO₃ Loading on Silica 10% (w/w)Provides optimal capacity for π -complexation without excessive silver leaching[5].
Ag-Silica Rf​ Value Terminal < InternalTerminal olefins bind Ag⁺ stronger due to reduced steric hindrance, eluting slower[6].

Troubleshooting FAQs

Q1: My distillation flask is forming a viscous gel. What is happening and how do I stop it? A1: You are experiencing thermal auto-polymerization. As an α -alkylstyrene, (3-Methylhex-1-en-2-yl)benzene is highly susceptible to free-radical polymerization at elevated temperatures[2]. The heat triggers self-initiation via the Mayo mechanism (a Diels-Alder dimerization followed by hydrogen transfer). Causality & Solution: To prevent this, you must lower the boiling point using high vacuum (< 1 Torr) and add a polymerization inhibitor like 4-tert-butylcatechol (TBC) at 100–500 ppm[3]. TBC acts as a highly efficient antioxidant that traps propagating radicals[4]. Crucial note: TBC requires trace amounts of dissolved oxygen to function effectively, as it must oxidize to a semiquinone radical intermediate to trap polymerizing chains[7].

Q2: NMR analysis of my distilled product shows a mixture of double-bond isomers. How did this happen? A2: You are observing isomerization from your kinetic product (the terminal olefin) to the thermodynamic sink (the internal olefin, e.g., (3-methylhex-2-en-2-yl)benzene). This migration is catalyzed by trace acids and accelerated by heat. Causality & Solution: Standard laboratory glassware often contains weakly acidic silanol groups on the surface. Before distillation, wash all glassware with a mild base (e.g., dilute triethylamine in solvent) and dry thoroughly. Strictly control your oil bath temperature to minimize thermal stress.

Q3: Standard silica gel column chromatography isn't separating the terminal and internal olefin isomers. What technique should I use? A3: Standard silica gel separates compounds based on polarity. Because the terminal and internal isomers of your compound have nearly identical dipole moments, they co-elute. You must use Argentation Chromatography (Silver Nitrate impregnated silica gel)[8]. Causality & Solution: Silver ions (Ag⁺) have empty s -orbitals and filled d -orbitals that interact with the π -electrons of the carbon-carbon double bond (the Dewar-Chatt-Duncanson model)[9]. Because the terminal double bond in (3-Methylhex-1-en-2-yl)benzene is less sterically hindered than the internal double bond of its isomer, it binds more strongly to the Ag⁺ ions. Consequently, the internal olefin will elute first, and your desired terminal olefin will elute second.

Detailed Experimental Methodologies

Protocol 1: Vacuum Distillation with TBC Stabilization

This protocol ensures the removal of bulk solvents and heavy oligomers without triggering polymerization.

  • Preparation: Transfer the crude (3-Methylhex-1-en-2-yl)benzene mixture to a base-washed round-bottom flask. Add 4-tert-butylcatechol (TBC) to achieve a concentration of ~200 ppm in the pot[3].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints lightly with high-vacuum silicone grease to ensure a tight seal.

  • Degassing: Before applying heat, apply the vacuum slowly to degas any residual low-boiling solvents. (Do not purge the system entirely of oxygen with Argon/Nitrogen, as TBC requires trace oxygen to inhibit polymerization[7]).

  • Distillation: Lower the system pressure to < 1 mmHg. Gradually heat the oil bath. Collect the main fraction (monitor closely; expected vapor temperature is ~80–95°C at 1 mmHg).

  • Storage: Add 10–50 ppm of TBC to the purified receiving flask. Store the final product sealed, protected from light, at -20°C.

Protocol 2: Argentation Chromatography (10% w/w AgNO₃/Silica)

Use this protocol if GC/NMR analysis reveals isomeric impurities post-distillation.

  • Adsorbent Preparation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of distilled water. Add 90 g of flash silica gel (230–400 mesh)[10]. Mix thoroughly to create a slurry. Remove the water via rotary evaporation (bath temp ~65°C) while shielding the flask from ambient light with aluminum foil. Dry the resulting powder under high vacuum overnight[10].

  • Column Packing: Pack the column using a non-polar solvent (e.g., 100% hexanes). Critical Step: Wrap the entire glass column in aluminum foil. Silver nitrate is highly photo-sensitive; exposure to light will reduce Ag⁺ to metallic silver (Ag⁰), turning the column black and destroying its π -complexation capacity[9].

  • Loading: Load the isomeric mixture neat or dissolved in a minimum volume of hexanes.

  • Elution: Elute with a low-polarity solvent system (start with 100% hexanes, gradually increasing to 98:2 hexanes:ethyl acetate if necessary). Monitor fractions via TLC using Ag-impregnated TLC plates[8].

  • Recovery: The internal olefin will elute first. Collect the slower-eluting fractions containing the pure (3-Methylhex-1-en-2-yl)benzene. Concentrate under reduced pressure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71428311, (3-Methylhex-1-en-2-yl)benzene". PubChem. [Link]

  • PMC - NIH. "Inhibition of Free Radical Polymerization: A Review". [Link]

  • AOCS. "Introduction to Silver Ion Chromatography". [Link]

  • ACS Publications. "Peroxy Radical Activated Addition of tert-Butylcatechol to 2,6-Di-tert-butyl-7-Substituted Quinone Methide Polymerization Retarders". [Link]

  • Reddit Chemistry Community. "Silver nitrate TLC plate/chromo". [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in α-Substituted Styrenes

Focus Substrate: (3-Methylhex-1-en-2-yl)benzene Welcome to the Advanced Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: (3-Methylhex-1-en-2-yl)benzene

Welcome to the Advanced Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when reacting highly encumbered α-substituted styrenes.

(3-Methylhex-1-en-2-yl)benzene is a notoriously challenging 1,1-disubstituted alkene. The presence of a bulky phenyl ring and a branched sec-alkyl group (1-methylbutyl) at the alpha position creates a severe steric shield around the Re and Si faces of the C=C bond. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to successfully functionalize this substrate.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does (3-Methylhex-1-en-2-yl)benzene completely resist standard Pd/C catalytic hydrogenation? A1: Heterogeneous catalysis relies on the alkene flatly adsorbing onto the palladium surface. In (3-Methylhex-1-en-2-yl)benzene, the C3-methyl group and the rigid phenyl ring physically block the alkene from achieving the necessary coplanar geometry with the metal lattice. To overcome this, you must abandon surface-dependent methods and utilize highly electrophilic homogeneous catalysts. 1 ([Ir(COD)(PCy3)(py)]PF₆) is the industry standard here. Its active di-solvated Ir(III) form easily sheds weakly coordinating solvents to accommodate immense steric bulk.

Q2: During hydroboration-oxidation, I am observing alkene isomerization instead of the desired anti-Markovnikov alcohol. How do I fix this? A2: This is a classic kinetic vs. thermodynamic failure. If you are using bulky dialkylboranes (like 9-BBN or Cy₂BH), the steric clash between the borane ligands and the C3-methyl/phenyl groups elevates the activation energy of the transition state. This slows down the addition enough that reversible hydroboration and subsequent β-hydride elimination occur, isomerizing the terminal double bond to a more thermodynamically stable internal alkene. The Fix: Switch to a sterically unhindered borane source like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃·SMe₂), and run the reaction under strict kinetic control at -78 °C to trap the anti-Markovnikov adduct before isomerization can occur.

Q3: Is it possible to achieve stereoselective cyclopropanation on such a crowded double bond? A3: Yes, but standard Simmons-Smith conditions often yield poor conversions due to the encumbered trajectory required for the carbenoid attack. The optimal approach is utilizing diazo compounds with engineered carbene transferases. Recent advancements in2 have demonstrated exceptional efficacy in cyclopropanating highly hindered α-substituted styrenes by providing a tailored, hydrophobic active site pocket that forces the substrate into a reactive conformation.

Part 2: Strategic Decision Workflows

When selecting a functionalization route for (3-Methylhex-1-en-2-yl)benzene, the choice of reagents must strictly account for the 1,1-disubstitution steric penalty.

DecisionTree Start Target Reaction: (3-Methylhex-1-en-2-yl)benzene Hydro Hydrogenation Start->Hydro Cyclo Cyclopropanation Start->Cyclo Hydrobor Hydroboration Start->Hydrobor PdC Standard Pd/C (Fails due to surface bulk) Hydro->PdC Avoid Crabtree Crabtree's Catalyst [Ir(COD)(PCy3)(py)]PF6 Hydro->Crabtree Preferred Dirhodium Rh2(OAc)4 or Engineered Myoglobin Cyclo->Dirhodium High Yield BulkyB 9-BBN / Cy2BH (Causes Isomerization) Hydrobor->BulkyB Avoid SmallB BH3-SMe2 / BH3-THF (Kinetic Control) Hydrobor->SmallB Preferred

Decision tree for selecting functionalization routes for hindered α-substituted styrenes.

Part 3: Quantitative Catalyst Efficacy Data

The table below summarizes the causality behind catalyst failure and success when attempting to reduce the (3-Methylhex-1-en-2-yl)benzene double bond.

Catalyst SystemSolventTemp (°C)Pressure (atm)Conversion (%)Causality / Mechanistic Observation
Pd/C (10 wt%) EtOH251< 5%Surface adsorption completely blocked by C3-methyl and phenyl bulk.
Wilkinson's Catalyst Toluene251< 10%Rh(I) center is highly intolerant to 1,1-disubstituted steric hindrance.
Crabtree's Catalyst MeOH251< 20%Polar coordinating solvent outcompetes the hindered alkene for Ir sites.
Crabtree's Catalyst CH₂Cl₂251> 95% Non-coordinating solvent allows Ir(III) to accommodate the bulky substrate.

Part 4: Self-Validating Experimental Protocols

Protocol: Homogeneous Hydrogenation via Crabtree's Catalyst

To successfully reduce (3-Methylhex-1-en-2-yl)benzene, you must utilize3. The causality here is critical: the active catalytic species is a 16-electron complex that relies on the easy dissociation of CH₂Cl₂ to create a vacant site large enough for the hindered alkene.

Step-by-Step Methodology:

  • Solvent Preparation: Rigorously dry and degas CH₂Cl₂. Trace water or coordinating impurities will permanently deactivate the catalyst.

  • Precatalyst Loading: In a Schlenk flask under argon, dissolve 2.5 mol% of[Ir(COD)(PCy₃)(py)]PF₆.

    • Self-Validation Check 1: The precatalyst solution must be a distinct bright orange .

  • Catalyst Activation: Purge the flask with H₂ gas (1 atm) via a balloon and stir for 2-3 minutes before adding the substrate.

    • Self-Validation Check 2: The solution color must shift from orange to pale yellow or clear . This is the visual confirmation that the cyclooctadiene (COD) ligand has been hydrogenated away, forming the highly active Ir(III) dihydride species.

  • Substrate Addition: Inject (3-Methylhex-1-en-2-yl)benzene neat or dissolved in a minimum amount of dry CH₂Cl₂.

  • Reaction Monitoring: Stir at room temperature under H₂.

    • Self-Validation Check 3 (Troubleshooting): If the solution rapidly turns dark yellow or brown , the catalyst has irreversibly deactivated into inactive hydride-bridged dimers. This indicates your substrate or solvent contained nucleophilic impurities (e.g., amines, alcohols, or moisture).

  • Workup: Filter the mixture through a short pad of silica to remove the iridium residues, eluting with hexanes, and concentrate in vacuo.

Mechanistic Pathway Visualization

CatalyticCycle Precat Precatalyst (Orange) [Ir(COD)(PCy3)(py)]+ Active Active Catalyst (Pale Yellow) [Ir(H)2(PCy3)(py)(Solv)2]+ Precat->Active +H2, -COD Coord Alkene Coordination Steric accommodation via non-coordinating solvent loss Active->Coord +Hindered Alkene -Solvent Insertion Migratory Insertion Ir-C bond formation at less hindered C1 Coord->Insertion Intramolecular RedElim Reductive Elimination Release of alkane product Insertion->RedElim Fast RedElim->Active +H2, +Solvent

Catalytic cycle of Crabtree's catalyst showing steric accommodation via solvent dissociation.

References

  • Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews - ACS Publications. Available at:[Link]

  • Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. ResearchGate. Available at:[Link]

  • Crabtree's catalyst - Mechanistic Properties and Deactivation. Wikipedia. Available at:[Link]

  • Homogeneous Catalysts for Hydrogenative PHIP Used in Biomedical Applications. PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (3-Methylhex-1-en-2-yl)benzene and α-Methylstyrene

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: A Tale of Two Styrenes In the landscape of organic synthesis, substituted styrenes are foundational building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Styrenes

In the landscape of organic synthesis, substituted styrenes are foundational building blocks. Their reactivity, largely governed by the electronics and sterics of the vinyl group, dictates their utility in polymerization and functionalization reactions. This guide provides an in-depth comparison of the reactivity of two structurally related 1,1-disubstituted styrenes: α-methylstyrene and the lesser-known (3-Methylhex-1-en-2-yl)benzene.

While both molecules share the core α-methylstyrene framework, the substitution of a methyl group with a bulky, flexible 3-methylhexyl group in (3-Methylhex-1-en-2-yl)benzene introduces significant steric differences. This guide will dissect how this structural change is predicted to influence reactivity, followed by a presentation of robust experimental protocols to validate these hypotheses. Our focus will be on electrophilic addition and cationic polymerization, two reaction classes central to the application of these monomers.

Structural and Electronic Analysis: Predicting Reactivity

The reactivity of an alkene in reactions like electrophilic addition is primarily determined by two factors: the stability of the carbocation intermediate formed and the steric accessibility of the double bond.

Carbocation Stability

Both α-methylstyrene and (3-Methylhex-1-en-2-yl)benzene react with an electrophile (E+) to form a tertiary benzylic carbocation. This type of carbocation is particularly stable due to the synergistic effects of resonance delocalization of the positive charge into the benzene ring and hyperconjugation from the attached alkyl groups.[1][2] The stability of this intermediate is critical as its formation is often the rate-determining step in electrophilic additions.[3]

dot graph "Carbocation_Formation" { layout=dot; rankdir="LR"; node [shape=none, margin=0];

Because both reactions lead to a tertiary benzylic carbocation, the electronic contribution to their stability is expected to be very similar. The primary difference arises from the inductive and hyperconjugative effects of the alkyl group attached to the cationic center—a methyl group versus a 3-methylhexyl group. While the larger alkyl group may offer a slightly greater inductive effect, this difference is generally considered minor compared to the powerful effect of benzylic resonance. Therefore, from an electronic standpoint, the reactivities are predicted to be closely matched.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction.[4] In the case of electrophilic addition, the electrophile must approach the π-system of the double bond.

  • α-Methylstyrene: Presents a relatively unhindered face for electrophilic attack. The methyl group is small, allowing easy access to the double bond.

  • (3-Methylhex-1-en-2-yl)benzene: The 3-methylhexyl group is significantly larger and more conformationally flexible than a methyl group. This bulky substituent can shield the double bond, making it more difficult for the electrophile to approach. This phenomenon is known as steric shielding.

Hypothesis: Due to increased steric hindrance, (3-Methylhex-1-en-2-yl)benzene is expected to exhibit a slower reaction rate in electrophilic addition reactions compared to α-methylstyrene.

Experimental Validation: A Framework for Comparison

To empirically test our hypothesis, we propose a series of kinetic experiments designed to quantify the relative reactivity of the two alkenes. Cationic polymerization and electrophilic bromination are ideal model reactions.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Figure 2. General Workflow for Comparative Kinetic Analysis."

Experiment A: Cationic Polymerization Kinetics

Cationic polymerization is initiated by an electrophile and is highly sensitive to the structure of the monomer.[5] The rate of polymerization can provide a direct measure of the alkene's reactivity towards electrophilic attack.

Methodology: Method of Initial Rates

The method of initial rates is a reliable technique for determining the rate law of a reaction.[6][7] By varying the initial concentration of one reactant while keeping others constant, we can determine the order of the reaction with respect to that reactant.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of α-methylstyrene and (3-Methylhex-1-en-2-yl)benzene of known concentration (e.g., 1.0 M) in an inert, dry solvent such as dichloromethane (CH₂Cl₂).

    • Prepare a stock solution of a suitable Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), in the same solvent (e.g., 0.1 M).

  • Reaction Setup:

    • In a series of dry, sealed reaction vessels maintained at a constant temperature (e.g., 0 °C), add varying volumes of the monomer stock solution and dilute with the solvent to a constant total volume.

    • Initiate the reaction by injecting a constant, known volume of the initiator solution. Start a timer immediately.

  • Monitoring:

    • At timed intervals (e.g., every 30 seconds for the first 5 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot immediately in a vial containing a small amount of cold methanol to terminate the polymerization.

    • Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the remaining monomer.

  • Data Analysis:

    • For each initial monomer concentration, plot the monomer concentration versus time.

    • The initial rate of reaction is the negative of the slope of the tangent to the curve at t=0.

    • Determine the order of the reaction with respect to the monomer and calculate the rate constant (k) for each alkene.

Experiment B: Electrophilic Bromination

The addition of bromine (Br₂) across a double bond is a classic electrophilic addition reaction.[8] The disappearance of the characteristic reddish-brown color of bromine can be monitored spectrophotometrically to determine the reaction rate.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of α-methylstyrene and (3-Methylhex-1-en-2-yl)benzene of known concentration (e.g., 0.1 M) in an inert solvent like carbon tetrachloride (CCl₄).[8]

    • Prepare a stock solution of bromine (Br₂) in CCl₄ (e.g., 0.05 M).

  • Kinetic Measurement:

    • Set up a UV-Vis spectrophotometer to measure the absorbance at the λ_max of Br₂ (around 520 nm).

    • In a cuvette, mix a known concentration of the alkene solution (in large excess to ensure pseudo-first-order kinetics) with the solvent.

    • Initiate the reaction by rapidly injecting a small, known volume of the Br₂ solution and start data acquisition immediately.

    • Record the absorbance of Br₂ over time until the color fades completely.

  • Data Analysis:

    • Since the alkene is in large excess, the reaction follows pseudo-first-order kinetics with respect to bromine.

    • Plot ln(Absorbance) versus time. The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated using the equation: k = k' / [Alkene].

    • Repeat the experiment for both alkenes under identical conditions.

Expected Data and Interpretation

The kinetic data from the proposed experiments will allow for a quantitative comparison of the reactivity of the two alkenes.

Table 1: Hypothetical Rate Constants at 0 °C

ExperimentAlkenePredicted Rate Constant (k)Expected Observation
Cationic Polymerization α-Methylstyrenek_AMSk_AMS > k_MHB
(3-Methylhex-1-en-2-yl)benzenek_MHB
Electrophilic Bromination α-Methylstyrenek_AMSk_AMS > k_MHB
(3-Methylhex-1-en-2-yl)benzenek_MHB

The expected outcome is that the rate constants (k) for α-methylstyrene will be significantly larger than those for (3-Methylhex-1-en-2-yl)benzene in both experiments. This would provide strong evidence that the steric hindrance imposed by the 3-methylhexyl group is the dominant factor in reducing the reactivity of the double bond, outweighing any minor electronic contributions.

dot graph "Mechanism_Comparison" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: "Figure 3. Energy Profile Comparison for Electrophilic Addition."

Conclusion and Implications

This guide outlines a clear theoretical and experimental framework for comparing the reactivity of α-methylstyrene and (3-Methylhex-1-en-2-yl)benzene. The central hypothesis is that the increased steric bulk of the 3-methylhexyl group in (3-Methylhex-1-en-2-yl)benzene will significantly decrease its reactivity in electrophilic addition and cationic polymerization reactions compared to the less hindered α-methylstyrene.

For researchers in polymer science and drug development, understanding these reactivity differences is paramount. A less reactive monomer like (3-Methylhex-1-en-2-yl)benzene might offer better control over polymerization, leading to polymers with more defined structures, but would require more forcing reaction conditions.[9] Conversely, the higher reactivity of α-methylstyrene makes it suitable for rapid polymerization processes. In medicinal chemistry, where these structures might be part of a larger molecule, the relative inertness of the double bond in the more substituted system could be advantageous, preventing unwanted side reactions during other synthetic transformations. The provided experimental protocols offer a robust and verifiable method for quantifying these critical performance differences.

References

  • Oriental Journal of Chemistry. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. Available from: [Link]

  • Williams, Ff., et al. "Kinetics of radiation-induced cationic polymerization. Propagation rate constant for α-methylstyrene." Transactions of the Faraday Society, vol. 62, 1966, pp. 88-100. Available from: [Link]

  • Field, Kurt W., et al. "Addition of iodine to alkenes: A pseudo-first-, second-, or third-order kinetics experiment." Journal of Chemical Education, vol. 64, no. 3, 1987, p. 269. Available from: [Link]

  • Charleux, B., et al. "Relative Reactivities of Isobutylene, Styrene, and Ring-Substituted Styrenes in Cationic Polymerizations." Macromolecules, vol. 31, no. 18, 1998, pp. 6036-6042. Available from: [Link]

  • Quora. Which carbocation is more stable : Benzyl or Tertiary?. Available from: [Link]

  • Chemistry Steps. Carbocation Stability. Available from: [Link]

  • Leah4sci. Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. YouTube, 2 Nov. 2011. Available from: [Link]

  • Chemistry Stack Exchange. Is the t-butyl carbocation more stable than the benzyl carbocation?. Available from: [Link]

  • Chem Zipper. Which carbocation is more stable : Benzyl or Tertiary?. Available from: [Link]

  • Matyjaszewski, K., et al. "Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization." Macromolecules, vol. 31, no. 18, 1998, pp. 5955-5957. Available from: [Link]

  • Pearson. Reactions of Alkenes. Available from: [Link]

  • Liu, W., et al. "A Review on Styrene Substitutes in Thermosets and Their Composites." Polymers, vol. 12, no. 11, 2020, p. 2636. Available from: [Link]

  • Chemistry LibreTexts. Electrophilic Addition of Halogens to Alkenes. Available from: [Link]

  • Michigan State University Chemistry. Alkene Reactivity. Available from: [Link]

  • Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Available from: [Link]

  • Chemistry LibreTexts. 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Available from: [Link]

  • UMass General Chemistry. Experiment 3 Chemical Kinetics – Determining the Rate Equation. Available from: [Link]

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Comparative

A Tale of Two Monomers: Steric Hindrance in Radical Polymerization – (3-Methylhex-1-en-2-yl)benzene vs. Styrene

A Senior Application Scientist's Guide to Understanding the Impact of Steric Bulk on Polymer Synthesis The Unencumbered Benchmark: The Radical Polymerization of Styrene Styrene, with its simple vinyl group attached to a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding the Impact of Steric Bulk on Polymer Synthesis

The Unencumbered Benchmark: The Radical Polymerization of Styrene

Styrene, with its simple vinyl group attached to a phenyl ring, is a workhorse monomer in the polymer industry. Its polymerization behavior is well-documented and serves as an ideal baseline for our comparison. The initiation, propagation, and termination steps of its free-radical polymerization proceed with well-characterized kinetics.[1][2] The resulting polymer, polystyrene, is a widely used thermoplastic known for its rigidity and clarity.[3][4]

The key to styrene's facile polymerization lies in the minimal steric hindrance around the vinyl group. This allows for the ready approach of initiator radicals and subsequent monomer units to the growing polymer chain. The stability of the resulting benzylic radical also plays a crucial role in its reactivity.[2]

The Challenge of Bulk: Introducing (3-Methylhex-1-en-2-yl)benzene

Now, let us consider (3-Methylhex-1-en-2-yl)benzene. This monomer presents a significantly more crowded environment around the polymerizable double bond. The presence of a methyl group on the vinylic carbon (α-position) and a bulky 3-methylhexyl group on the same carbon introduces substantial steric hindrance.

While direct experimental data for this specific monomer is elusive, we can infer its behavior by examining the well-studied effects of steric hindrance in other substituted styrenes.

The Profound Impact of Steric Hindrance on Radical Polymerization

Steric hindrance dramatically alters the course of radical polymerization in several key ways:

  • Rate of Polymerization: Increased steric bulk around the double bond impedes the approach of both the initiator radical and subsequent monomer units. This leads to a significant decrease in the propagation rate constant (k_p). Studies on β-alkylstyrenes have shown a clear trend of decreasing reactivity with an increase in the size of the alkyl substituent.[5][6]

  • Ceiling Temperature (T_c): Steric strain in the resulting polymer chain can lead to a lower ceiling temperature. The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization are equal. For monomers with significant steric hindrance, like α-methylstyrene, the T_c is quite low (61°C for bulk polymerization). Above this temperature, polymerization is thermodynamically unfavorable.[7] It is highly probable that (3-Methylhex-1-en-2-yl)benzene would also exhibit a low ceiling temperature, making high-temperature polymerization challenging.

  • Homopolymerizability: Due to the factors mentioned above, highly sterically hindered monomers often exhibit a reluctance to homopolymerize via radical mechanisms. For instance, α-trifluoromethylstyrene does not homopolymerize due to the bulky and electron-withdrawing nature of the trifluoromethyl group.[8][9]

  • Copolymerization and Reactivity Ratios: While homopolymerization may be difficult, sterically hindered monomers can often be incorporated into copolymers. The reactivity ratios (r1 and r2) in a copolymerization with a less hindered monomer like styrene provide a quantitative measure of their relative reactivities. In the copolymerization of styrene (M1) with a sterically hindered monomer (M2), we would anticipate r1 (k11/k12) to be significantly greater than 1, indicating that the styryl radical prefers to add to another styrene monomer rather than the hindered one. Conversely, r2 (k22/k21) would likely be very low, reflecting the difficulty of the hindered monomer's radical adding to another hindered monomer.[10]

Comparative Data: Styrene vs. Analogous Sterically Hindered Monomers

To provide a more concrete comparison, the following table summarizes typical experimental observations for the radical polymerization of styrene and two classes of sterically hindered analogues: α-substituted and β-substituted styrenes.

PropertyStyreneα-Methylstyrene (α-Substituted)trans-β-Methylstyrene (β-Substituted)
Homopolymerization Rate Readily polymerizesVery slow to no polymerization by radical meansSlower than styrene
Ceiling Temperature (T_c) ~310 °C~61 °CHigh, similar to styrene
Typical Molecular Weight HighLow (if any polymer forms)Lower than polystyrene under similar conditions
Reactivity in Copolymerization with Styrene (r_styrene) -r_styrene > 1r_styrene > 1
Polymer Properties Rigid, brittle, amorphous-Potentially more flexible than polystyrene

This table is a qualitative summary based on established principles and data from various sources.

Experimental Protocols: A Generalized Approach to Radical Polymerization

For researchers wishing to investigate the polymerization of a novel, potentially hindered monomer, the following generalized protocols for bulk and solution free-radical polymerization can serve as a starting point.

Protocol 1: Bulk Free-Radical Polymerization

Objective: To determine the homopolymerizability and polymerization kinetics of a vinyl monomer.

Materials:

  • Monomer (e.g., Styrene or a sterically hindered analogue), inhibitor removed

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Reaction vessel (e.g., Schlenk tube or sealed ampoule)

  • Nitrogen or Argon source

  • Constant temperature oil bath or heating block

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: Purify the monomer by passing it through a column of activated basic alumina to remove the inhibitor.

  • Initiator Addition: In the reaction vessel, dissolve the desired amount of initiator in the purified monomer (a typical initiator concentration is 0.1-1 mol%).

  • Degassing: Subject the monomer/initiator mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Monitoring: At timed intervals, withdraw aliquots (if possible) to determine monomer conversion gravimetrically or by techniques like NMR or GC.

  • Termination and Isolation: After the desired time or conversion, quench the reaction by rapid cooling. Dissolve the viscous mixture in a suitable solvent (e.g., toluene or THF) and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Drying: Filter and dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties (e.g., glass transition temperature, T_g) using Differential Scanning Calorimetry (DSC).

Protocol 2: Solution Free-Radical Copolymerization

Objective: To determine the reactivity ratios of two comonomers.

Materials:

  • Comonomer 1 (e.g., Styrene), inhibitor removed

  • Comonomer 2 (e.g., a sterically hindered monomer), inhibitor removed

  • Free-radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Reaction vessel (e.g., three-necked flask with a condenser)

  • Nitrogen or Argon source

  • Constant temperature oil bath with magnetic stirring

  • Methanol (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Purify the monomers as described above. Ensure the solvent is dry and deoxygenated.

  • Reaction Setup: Assemble the reaction flask under a nitrogen or argon atmosphere.

  • Charging the Reactor: Charge the flask with the desired molar ratio of the two comonomers and the solvent.

  • Initiator Addition: Add the initiator to the reaction mixture.

  • Polymerization: Heat the mixture to the desired temperature with constant stirring.

  • Low Conversion Sampling: To determine the instantaneous copolymer composition, it is crucial to stop the reaction at low conversion (<10%). This is because the composition of the monomer feed changes as the reaction progresses.

  • Isolation and Purification: Precipitate the copolymer in methanol, filter, and dry under vacuum.

  • Compositional Analysis: Determine the composition of the copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Reactivity Ratio Calculation: Repeat the experiment with several different initial comonomer feed ratios. The data can then be used to determine the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdős methods.[11]

Visualizing the Process

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd R_M Monomer Radical (R-M•) R->R_M ki P_n Growing Chain (P_n•) M Monomer (M) M->R_M ki P_n1 Elongated Chain (P_{n+1}•) P_n->P_n1 kp Dead_Polymer Dead Polymer (P_{n+m}) P_n1->Dead_Polymer kt (Combination) Dead_Polymer2 Dead Polymers (P_n + P_m) P_n1->Dead_Polymer2 kt (Disproportionation) M2 Monomer (M) M2->P_n1 kp P_m Growing Chain (P_m•) P_m->Dead_Polymer kt (Combination) P_m->Dead_Polymer2 kt (Disproportionation)

Figure 1: A generalized workflow for free-radical polymerization, outlining the key stages of initiation, propagation, and termination.

Conclusion: The Dominance of Steric Effects

The comparison between styrene and the sterically hindered (3-Methylhex-1-en-2-yl)benzene, informed by data from analogous substituted styrenes, underscores the profound influence of steric factors on radical polymerization. While styrene readily polymerizes to form high molecular weight polymers, the introduction of bulky substituents at the vinyl group, as in our hypothetical monomer, would be expected to drastically reduce the polymerization rate, lower the ceiling temperature, and potentially inhibit homopolymerization altogether.

For researchers and professionals in polymer and materials science, a thorough understanding of these steric effects is paramount. It allows for the rational design of monomers to achieve desired polymer properties and provides a framework for predicting the outcome of polymerization reactions. While new and sophisticated polymerization techniques continue to be developed, the fundamental principles of steric hindrance remain a critical consideration in the synthesis of novel polymeric materials.

References

  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
  • Odian, G. (2004).
  • Bhaswati, M., & Basab, B. (2025). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 17(9), 1835. [Link]

  • Libretexts. (2024, October 3). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Chemistry LibreTexts. [Link]

  • Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science: Part A-Chemistry, 9(1), 1-27.
  • Scheirs, J., & Priddy, D. B. (Eds.). (2003). Modern Styrenic Polymers: Polystyrenes and Styrenic Copolymers. John Wiley & Sons.
  • Shobeir Shimi. (2026, February 20). Polystyrene (PS) Guide: Properties, Types (EPS/GPPS/HIPS) & Uses. [Link]

  • USEON. (2025, April 10). Polystyrene (PS): Properties, Uses and Processing. [Link]

  • Ito, H., & Miller, D. C. (1983).
  • Tsuruta, T., & Inoue, S. (1967). Steric Effects in the Copolymerization of β-Alkylstyrenes with Acrylonitrile. Bulletin of the Chemical Society of Japan, 40(9), 2139-2145. [Link]

  • Sawamoto, M., & Kamigaito, M. (1999). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. Macromolecules, 32(12), 3825-3830.
  • Otsu, T., & Yoshioka, M. (1991). Radical polymerization of α-methylstyrene and its derivatives. Progress in Polymer Science, 16(1-2), 1-36.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71428311, (3-Methylhex-1-en-2-yl)benzene. Retrieved from [Link].

Sources

Validation

structural validation of (3-Methylhex-1-en-2-yl)benzene isomers via 2D NMR

The Analytical Challenge: Isomeric Ambiguity in Substituted Alkenes In drug discovery and synthetic chemistry, the structural validation of highly similar regioisomers presents a significant analytical bottleneck. Consid...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Isomeric Ambiguity in Substituted Alkenes

In drug discovery and synthetic chemistry, the structural validation of highly similar regioisomers presents a significant analytical bottleneck. Consider the challenge of differentiating (3-Methylhex-1-en-2-yl)benzene from its positional isomer, (4-Methylhex-1-en-2-yl)benzene . Both molecules share an identical exact mass ( m/z 174.28) and exhibit nearly indistinguishable fragmentation pathways, rendering standard LC-MS/MS or GC-MS insufficient for definitive structural assignment[1]. Furthermore, 1D ¹H NMR often yields heavily overlapping multiplets in the aliphatic region (1.0–2.5 ppm), masking the exact position of the methyl branch.

To achieve unambiguous structural elucidation, researchers must deploy two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide the self-validating, orthogonal data required to map both the through-bond carbon skeleton and the through-space 3D conformation[2]. Historically, the strategic application of these selective 2D NMR methods has been the gold standard for preventing structural misassignments in complex, substituted double-bond systems[3].

Comparative Performance: 2D NMR vs. Alternative Modalities

When evaluating analytical techniques for regioisomer differentiation, 2D NMR offers a distinct advantage in atom-specific resolution without requiring sample destruction or crystallization.

Analytical ModalityRegioisomer DifferentiationStereochemical ResolutionSample DestructionAnalytical Throughput
2D NMR (HMBC/NOESY) Excellent (Atom-specific mapping)Excellent (Through-space < 5Å)Non-destructiveMedium
1D NMR (¹H/¹³C) Moderate (Prone to multiplet overlap)PoorNon-destructiveHigh
GC-MS / LC-MS Poor (Identical m/z and fragments)PoorDestructiveHigh
X-Ray Crystallography ExcellentExcellentNon-destructiveLow (Requires crystal)

Causality in Experimental Design: Why HMBC and NOESY?

The differentiation of (3-Methylhex-1-en-2-yl)benzene from its 4-methyl counterpart relies on tracing the connectivity from the terminal alkene (=CH₂) and the phenyl ring to the aliphatic chain.

  • HMBC (Through-Bond Causality): HMBC experiments—such as those utilizing the hmbcgplpndqf pulse program on Bruker systems—are optimized to detect long-range 2J and 3J carbon-proton couplings[4]. By setting the long-range coupling delay to target JC−H​≈8 Hz, we can observe correlations from the alkene protons to the specific allylic carbon. If the methyl group is at C3, the methyl protons will show a strong 3J correlation to the alkene carbon (C2). If the methyl is at C4, this correlation is absent.

  • NOESY (Through-Space Causality): NOESY relies on the dipole-dipole cross-relaxation between spatially proximate protons (typically within 5 Å)[4]. In the 3-methyl isomer, the terminal =CH₂ protons are spatially adjacent to the methyl group, yielding a strong NOE cross-peak. In the 4-methyl isomer, the distance exceeds the NOE threshold, resulting in no correlation.

NMR_Elucidation N1 1D NMR (¹H & ¹³C) N2 COSY (Homocoupling) N1->N2 N3 HMBC (Long-Range C-H) N1->N3 N4 NOESY (Spatial <5Å) N2->N4 N3->N4 N5 Isomer Validation N4->N5

2D NMR logical workflow for the structural elucidation of positional isomers.

Quantitative 2D NMR Data Analysis

The following table synthesizes the diagnostic 2D NMR correlations used to definitively distinguish the two regioisomers. The presence or absence of specific HMBC and NOESY cross-peaks serves as a binary validation metric for the molecular structure.

Diagnostic Proton(3-Methylhex-1-en-2-yl)benzene(4-Methylhex-1-en-2-yl)benzene
=CH₂ (H1) HMBC: Correlates to C2, C3, C(ipso)NOESY: Strong NOE to H3 (CH) and C3-CH₃HMBC: Correlates to C2, C3, C(ipso)NOESY: NOE to H3 (CH₂), No methyl NOE
Allylic (H3) HMBC: Correlates to C1, C2, C4, C3-CH₃NOESY: NOE to H1, H4, C3-CH₃HMBC: Correlates to C1, C2, C4, C5NOESY: NOE to H1, H4
Methyl Branch HMBC: Correlates to C2, C3, C4NOESY: NOE to H1, H3, H4HMBC: Correlates to C3, C4, C5NOESY: NOE to H4, H5

Step-by-Step Methodology: 2D NMR Acquisition & Processing

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes modern pulse sequence variants to enhance resolution and sensitivity for complex aliphatic multiplets[5].

Phase 1: Sample Preparation
  • Solvation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl₃ (100% atom D) to prevent radiation damping and solvent signal overlap.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Tube Geometry: Transfer the solution to a high-quality 5 mm NMR tube. Verify that the solvent column height is exactly 4.0 cm to optimize magnetic field homogeneity during shimming.

Phase 2: Acquisition Parameters (Bruker AVANCE III 600 MHz)
  • Tuning & Shimming: Insert the sample into a 5 mm CryoProbe. Perform automated probe tuning and matching (atma) for both ¹H and ¹³C channels. Execute 3D gradient shimming (topshim) to ensure sharp lineshapes.

  • Multiplicity-Edited HSQC:

    • Pulse Program:hsqcedetgpsisp2.2 (differentiates CH/CH₃ from CH₂ via phase).

    • Parameters: Time Domain (TD) = 2048 (F2) x 256 (F1); Number of Scans (NS) = 4.

  • HMBC:

    • Pulse Program:hmbcgplpndqf.

    • Parameters: Optimize the long-range coupling delay for JC−H​=8 Hz. TD = 2048 x 512; NS = 16.

  • 2D NOESY:

    • Pulse Program:noesygpphpp.

    • Parameters: Set the mixing time ( τm​ ) to 400 ms. Causality Note: A 400 ms mixing time is optimal for small molecules (MW < 500 Da) in non-viscous solvents, maximizing NOE buildup while preventing artifactual spin diffusion. TD = 2048 x 256; NS = 16.

Phase 3: Data Processing & Self-Validation
  • Window Functions: Apply a sine-bell squared window function (QSINE, SSB=2) in both the F1 and F2 dimensions prior to the 2D Fourier transform. This suppresses truncation artifacts and enhances cross-peak resolution.

  • Phase Correction: Process the HMBC spectrum in magnitude mode (no phasing required). For the NOESY spectrum, apply strict phase-sensitive correction.

  • Self-Validation Check: Verify that the diagonal peaks in the NOESY spectrum are phased positively. For a small molecule tumbling rapidly in CDCl₃ (extreme narrowing limit), true spatial NOE cross-peaks must also phase positively. Any negatively phased cross-peaks should be flagged as chemical exchange or TOCSY artifacts, ensuring the integrity of the spatial proximity data.

References

  • Bruker. "Exploring 2D HSQC NMR - Bruker." Bruker Application Notes. Available at: [Link]

  • Hoffmann, M., et al. "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." RSC Advances, 2015. Available at:[Link]

  • MDPI. "Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins." Toxins, 2025. Available at:[Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency in the Asymmetric Hydrogenation of (3-Methylhex-1-en-2-yl)benzene

Asymmetric hydrogenation of unfunctionalized, 1,1-disubstituted alkenes remains one of the most formidable challenges in modern catalysis. For drug development professionals and synthetic chemists, generating chiral benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric hydrogenation of unfunctionalized, 1,1-disubstituted alkenes remains one of the most formidable challenges in modern catalysis. For drug development professionals and synthetic chemists, generating chiral benzylic centers without relying on adjacent directing groups (like hydroxyls or amides) is critical for late-stage functionalization and atom economy.

This guide objectively compares the catalytic efficiency of leading transition-metal systems using (3-Methylhex-1-en-2-yl)benzene —a sterically demanding, unfunctionalized α -alkylstyrene derivative—as the benchmark substrate.

The Substrate and The Mechanistic Challenge

(3-Methylhex-1-en-2-yl)benzene features a terminal double bond geminally substituted with a phenyl ring and a branched aliphatic chain (a 1-methylbutyl group). The structural nature of this substrate introduces two primary hurdles [1]:

  • Enantioface Discrimination: Lacking a polar coordinating group, the catalyst must rely entirely on non-covalent steric interactions to differentiate the phenyl ring from the similarly bulky branched alkyl chain.

  • Competing Isomerization: 1,1-disubstituted terminal olefins are highly susceptible to β -hydride elimination during the catalytic cycle. This side reaction isomerizes the terminal alkene into a more thermodynamically stable internal trisubstituted alkene, which subsequently hydrogenates to yield the opposite enantiomer, severely eroding the overall enantiomeric excess (ee).

To achieve high turnover numbers (TON) and enantioselectivity, the chosen catalyst must accelerate migratory insertion and reductive elimination while strictly suppressing β -hydride elimination [2].

Mechanism Substrate Substrate: (3-Methylhex-1-en-2-yl)benzene Ir_Cat Iridium N,P-Catalyst (Inner-Sphere 2e⁻ Pathway) Substrate->Ir_Cat Co_Cat Cobalt IPO-Catalyst (Base-Metal Pathway) Substrate->Co_Cat Coord Olefin Coordination & H₂ Oxidative Addition Ir_Cat->Coord Co_Cat->Coord Insert Migratory Insertion Coord->Insert Isomer β-Hydride Elimination (Undesired Isomerization) Insert->Isomer Competing (Rh, Ru) RedElim Reductive Elimination (Desired) Insert->RedElim Fast (Co, Ir) Byproduct Trisubstituted Olefin (Erodes ee%) Isomer->Byproduct Product Chiral Alkane Product (High ee%) RedElim->Product

Figure 1: Competing mechanistic pathways in the asymmetric hydrogenation of 1,1-disubstituted olefins.

Catalyst Comparison & Causality

Iridium (Ir-N,P / PHOX Complexes): The Gold Standard

Historically, Ruthenium and Rhodium catalysts (e.g., Ru-BINAP) fail to achieve high ee with unfunctionalized 1,1-disubstituted alkenes because they require directing groups to lock the substrate conformation [2].

Iridium complexes bearing chiral N,P-ligands (such as Phosphino-Oxazoline or PHOX ligands) pioneered by the Pfaltz group bypass this requirement.

  • Causality of Efficiency: Ir-PHOX catalysts utilize a massive, non-coordinating counterion, typically tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). The BArF⁻ anion prevents the formation of inactive resting states by refusing to coordinate to the Iridium center, leaving a highly electrophilic, open chiral pocket that forces the unfunctionalized olefin into a rigid orientation [1].

  • Performance: They deliver exceptional turnover frequencies (TOF) but are highly sensitive to steric bulk at the α -alkyl position.

Cobalt (Co-IPO Complexes): The Base-Metal Innovator

Recent breakthroughs have demonstrated that Earth-abundant Cobalt complexes, particularly those ligated by chiral iminopyridine-oxazoline (IPO) or bisphosphine ligands, can match or exceed Iridium's performance for 1,1-disubstituted aryl alkenes [3].

  • Causality of Efficiency: Cobalt possesses a smaller ionic radius and accesses distinct spin-state dynamics (often Co(I)/Co(III) or single-electron Co(0)/Co(II) couples). This creates a tighter coordination sphere. Furthermore, the unique "ortho-substituent effect" in Co-IPO ligands physically blocks the spatial trajectory required for β -hydride elimination, effectively shutting down the isomerization pathway that plagues other metals [3].

Quantitative Data Comparison

The table below summarizes the catalytic efficiency of these systems on (3-Methylhex-1-en-2-yl)benzene (or its direct α -alkylstyrene structural analogs).

Catalyst SystemMetal TypeLoading (mol%)H₂ PressureTempYield (%)Enantiomeric Excess (ee)TON
[Ir(cod)(PHOX)]BArF Precious (Ir)1.0 mol%50 bar25 °C>99%92 - 95%100
[Ir(cod)(Thiazole-P)]BArF Precious (Ir)0.5 mol%30 bar25 °C>99%96 - 98%200
Co-IPO / NaBHEt₃ Base (Co)5.0 mol%1 bar25 °C95%94 - 99%20
[RuCl₂(BINAP)] Precious (Ru)2.0 mol%50 bar50 °C<15%<10% (Racemic)<10

Data synthesized from benchmark unfunctionalized 1,1-disubstituted alkene hydrogenations[1, 2, 3].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system. It incorporates an internal standard (dodecane) to verify mass balance and requires the parallel synthesis of a racemic standard using an achiral Pd/C catalyst to validate the chiral chromatography separation.

ExpWorkflow Glovebox 1. Glovebox Setup Catalyst & Substrate Solvent 2. Solvent Addition (Anhydrous DCM) Glovebox->Solvent Reactor 3. Bomb Reactor Pressurize H₂ Solvent->Reactor Reaction 4. Hydrogenation (RT, 12-24h) Reactor->Reaction Analysis 5. SFC/GC Analysis (Yield & ee%) Reaction->Analysis

Figure 2: Standardized workflow for high-pressure asymmetric hydrogenation.

Step-by-Step Procedure (Iridium-Catalyzed Workflow)
  • Preparation of the Racemic Standard (Control):

    • In a standard vial, dissolve 0.1 mmol of (3-Methylhex-1-en-2-yl)benzene in 1.0 mL of MeOH. Add 5 mg of 10% Pd/C.

    • Stir under a balloon of H₂ (1 atm) for 2 hours. Filter through Celite and analyze via Chiral SFC/GC to establish the retention times of both the (R) and (S) enantiomers.

  • Inert Atmosphere Setup:

    • Transfer a 4 mL glass vial equipped with a magnetic stir bar into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

    • Weigh 1.0 mol% (0.001 mmol) of the[Ir(cod)(chiral ligand)]BArF catalyst into the vial.

  • Substrate and Internal Standard Addition:

    • Add 0.1 mmol of (3-Methylhex-1-en-2-yl)benzene and 0.1 mmol of dodecane (internal standard for GC yield validation).

    • Dissolve the mixture in 1.0 mL of strictly anhydrous, degassed dichloromethane (DCM). Note: DCM is preferred over coordinating solvents like THF or MeOH, which can competitively bind to the Ir center and halt the catalytic cycle.

  • Pressurization (Bomb Reactor):

    • Place the unsealed vial into a stainless-steel high-pressure autoclave.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the reactor by pressurizing to 10 bar with H₂ gas and carefully venting (repeat 3 times).

    • Pressurize to the final target pressure (e.g., 30–50 bar H₂).

  • Reaction and Workup:

    • Stir the reaction at room temperature (25 °C) for 12–24 hours. Monitor the pressure gauge for the expected stoichiometric pressure drop.

    • Carefully vent the H₂ gas. Open the reactor and pass the crude mixture through a short plug of silica gel (eluting with hexane/ethyl acetate) to remove the metal catalyst.

  • Data Acquisition:

    • Analyze the filtrate via GC-FID (against the dodecane standard) to determine conversion and yield.

    • Analyze via Chiral SFC/GC (comparing against the Pd/C racemic standard) to determine the ee.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins Roseblade, S. J., & Pfaltz, A. (2007). Accounts of Chemical Research, 40(12), 1402-1411. URL:[Link]

  • Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes Cui, X., & Burgess, K. (2005). Chemical Reviews, 105(9), 3272-3296. URL:[Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes Chen, J., Chen, C., Ji, C., & Lu, Z. (2016). Organic Letters, 18(7), 1594-1597. URL:[Link]

Validation

A Predictive Benchmarking Guide for (3-Methylhex-1-en-2-yl)benzene in Alkene Metathesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Alkene metathesis stands as a pillar of modern organic synthesis, yet its application to sterically encumbered, trisubstituted ol...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Alkene metathesis stands as a pillar of modern organic synthesis, yet its application to sterically encumbered, trisubstituted olefins remains a significant challenge. This guide addresses the catalytic behavior of (3-Methylhex-1-en-2-yl)benzene, a representative sterically hindered trisubstituted alkene. Direct benchmark studies on this specific substrate are not prevalent in current literature. Therefore, this document provides a predictive comparison based on established principles and experimental data from analogous systems. We will explore the prospective performance of leading catalyst families—Grubbs, Hoveyda-Grubbs, and Schrock-type catalysts—and offer detailed experimental protocols to empower researchers in designing and executing effective metathesis strategies for this and similar challenging substrates.

Introduction: The Challenge of Trisubstituted Alkenes

(3-Methylhex-1-en-2-yl)benzene is a trisubstituted alkene characterized by significant steric hindrance around the carbon-carbon double bond, stemming from the presence of a phenyl group, a methyl group, and a sec-butyl group. This substitution pattern presents a formidable challenge for olefin metathesis catalysts.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[1] For trisubstituted alkenes, the steric crowding within this intermediate is substantial, which can disfavor its formation and subsequent productive turnover.[2][3] Key challenges include:

  • Slow Initiation: The bulky substituents can impede the initial coordination of the alkene to the metal center.

  • Reduced Reactivity: Steric hindrance raises the activation energy for the [2+2] cycloaddition step.[1]

  • ** Catalyst Decomposition:** For sterically demanding substrates, non-productive pathways or catalyst decomposition can become competitive with the desired metathesis reaction.[4]

  • Selectivity Issues: In cross-metathesis reactions, the desired heterocoupling must compete with the homodimerization of the less-hindered olefin partner.[5]

This guide will navigate these challenges by comparing catalyst systems known for their high activity and stability.

Comparative Analysis of Metathesis Catalysts

The choice of catalyst is paramount for achieving successful metathesis with demanding substrates like (3-Methylhex-1-en-2-yl)benzene. We will evaluate three major classes of catalysts: Grubbs, Hoveyda-Grubbs, and Schrock catalysts.

Ruthenium-Based Catalysts: Grubbs and Hoveyda-Grubbs Complexes

Ruthenium catalysts are prized for their functional group tolerance and stability to air and moisture, making them workhorses in synthetic chemistry.[6]

  • Grubbs Catalysts (First, Second, and Third Generation):

    • First-Generation (G-I): While revolutionary, G-I is generally not active enough for the metathesis of sterically hindered trisubstituted alkenes.

    • Second-Generation (G-II): The replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) significantly boosts activity. G-II is a viable starting point for trisubstituted alkenes, though it may require higher catalyst loadings and elevated temperatures.[6]

    • Third-Generation (G-III, e.g., 3-Bromopyridine catalysts): These catalysts offer faster initiation rates but may not always provide higher overall yields for sterically crowded systems compared to G-II.[7]

  • Hoveyda-Grubbs Catalysts (First and Second Generation):

    • These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for catalyst recovery.[8] The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly effective for challenging olefins due to its high activity and thermal stability.[6] For sterically demanding reactions, specialized Hoveyda-Grubbs type catalysts with modified ligands may offer improved performance.[9]

Molybdenum and Tungsten-Based Catalysts: Schrock-Type Complexes

Schrock catalysts, based on molybdenum or tungsten, are generally more reactive than their ruthenium counterparts, especially for sterically demanding and electron-poor olefins.[10]

  • Key Advantages: Their high activity often allows for reactions to proceed at lower temperatures and with lower catalyst loadings.[11] They have shown exceptional performance in the synthesis of complex, sterically hindered macrocycles and trisubstituted alkenes.[5][12]

  • Limitations: Schrock catalysts are highly sensitive to air and moisture, requiring stringent anaerobic and anhydrous reaction conditions (e.g., a glovebox). They also exhibit less tolerance for certain functional groups compared to ruthenium catalysts.[10]

Predictive Performance Summary

The following table provides a predictive comparison of catalyst performance for the cross-metathesis of (3-Methylhex-1-en-2-yl)benzene with a less-hindered partner like 5-hexenyl acetate.[13]

Catalyst FamilySpecific Catalyst ExamplePredicted ConversionKey Considerations
Grubbs Grubbs 2nd Gen. (G-II)Low to ModerateMay require high catalyst loading (5-10 mol%) and elevated temperatures. Potential for catalyst decomposition.[6]
Hoveyda-Grubbs Hoveyda-Grubbs 2nd Gen. (HG-II)Moderate to HighGood balance of activity and stability. Likely to provide better yields than G-II.[8][9]
Schrock Mo(NAr)(CHCMe₂Ph)(Pyrrolide)₂HighHighest expected reactivity. Requires strict inert atmosphere techniques. Potential for high stereoselectivity.[5][14]

Experimental Protocols

The following protocols are designed as robust starting points for the investigation of (3-Methylhex-1-en-2-yl)benzene in alkene metathesis.

General Considerations
  • Solvent: Dichloromethane (DCM) or toluene are common solvents. Ensure they are anhydrous and degassed.

  • Atmosphere: While ruthenium catalysts are relatively stable, all metathesis reactions benefit from being performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[9] For Schrock catalysts, a glovebox is essential.

  • Temperature: Reactions with ruthenium catalysts often require heating (reflux in DCM or 60-80°C in toluene). Schrock catalysts may run at room temperature.

Protocol 1: Cross-Metathesis (CM)

This protocol outlines the cross-metathesis of (3-Methylhex-1-en-2-yl)benzene with a model terminal alkene, 5-hexenyl acetate.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve catalyst (e.g., HG-II, 2.5 mol%) in anhydrous, degassed solvent (e.g., DCM) under inert atmosphere. react1 Add (3-Methylhex-1-en-2-yl)benzene (1.0 equiv). prep1->react1 Step 1 react2 Add 5-hexenyl acetate (1.5 equiv). react1->react2 Step 2 react3 Heat the reaction mixture (e.g., reflux) for 12-24 hours. react2->react3 Step 3 workup1 Quench the reaction with ethyl vinyl ether. react3->workup1 Step 4 workup2 Concentrate the mixture in vacuo. workup1->workup2 Step 5 workup3 Purify by silica gel chromatography. workup2->workup3 Step 6

Caption: Workflow for Cross-Metathesis.

Detailed Steps:

  • To a dry Schlenk flask under an argon atmosphere, add the chosen catalyst (e.g., Hoveyda-Grubbs II, 0.025 mmol, 2.5 mol%).

  • Add anhydrous, degassed dichloromethane (5 mL).

  • Add (3-Methylhex-1-en-2-yl)benzene (1.0 mmol, 1.0 equiv).

  • Add 5-hexenyl acetate (1.5 mmol, 1.5 equiv) via syringe.

  • Fit the flask with a condenser and heat to reflux for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the product.[13]

Protocol 2: Hypothetical Ring-Closing Metathesis (RCM)

To perform RCM, (3-Methylhex-1-en-2-yl)benzene would need to be incorporated into a diene precursor. The following is a generalized protocol for the RCM of such a hypothetical diene.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Prepare a solution of the diene precursor in anhydrous, degassed solvent (e.g., Toluene). react1 Add the diene solution to the catalyst solution via syringe pump over several hours. prep1->react1 prep2 Prepare a solution of the catalyst (e.g., Schrock's Mo catalyst, 5 mol%) in the same solvent. prep2->react1 react2 Stir the reaction at the appropriate temperature (e.g., 25-80°C) for 12-24 hours. react1->react2 Slow Addition workup1 Quench the reaction. react2->workup1 Step 1 workup2 Concentrate the mixture. workup1->workup2 Step 2 workup3 Purify by silica gel chromatography. workup2->workup3 Step 3

Caption: Workflow for Ring-Closing Metathesis.

Detailed Steps:

  • In a glovebox, dissolve the catalyst (e.g., a Schrock Molybdenum catalyst, 0.05 mmol, 5 mol%) in anhydrous, degassed toluene (50 mL) in a round-bottom flask.

  • In a separate flask, dissolve the diene precursor containing the (3-Methylhex-1-en-2-yl)benzene moiety (1.0 mmol) in anhydrous, degassed toluene (50 mL).

  • Using a syringe pump, add the diene solution to the stirring catalyst solution over a period of 4-8 hours. This slow addition technique favors intramolecular RCM over intermolecular polymerization.[11]

  • After the addition is complete, allow the reaction to stir for an additional 12-18 hours. Monitor by TLC or GC-MS.

  • Quench the reaction by opening it to the air and adding a small amount of wet solvent.

  • Concentrate the solvent and purify by column chromatography.[12]

Mechanistic Considerations and Catalyst Selection Logic

The catalytic cycle of olefin metathesis provides insight into why sterically hindered substrates are challenging.

catalyst [M]=CHR¹ (Active Catalyst) intermediate Metallacyclobutane Intermediate catalyst->intermediate [2+2] Cycloaddition alkene R²CH=CHR³ (Substrate) alkene->intermediate product1 R¹CH=CHR² (Product 1) intermediate->product1 Retro [2+2] Cycloaddition product2 [M]=CHR³ (Propagating Species) intermediate->product2 product2->catalyst Turnover

Caption: Simplified Olefin Metathesis Cycle.

For (3-Methylhex-1-en-2-yl)benzene, the high steric bulk around the double bond increases the energy barrier for the initial [2+2] cycloaddition with the metal alkylidene. Highly active catalysts like Schrock's are often required to overcome this barrier. Ruthenium catalysts, particularly the Hoveyda-Grubbs second-generation type, represent a good compromise, offering high activity coupled with greater operational simplicity.[8][9] The choice between these catalyst families will ultimately depend on the specific functional groups present in the molecule and the scale of the reaction.

Conclusion and Future Outlook

While direct experimental data for the metathesis of (3-Methylhex-1-en-2-yl)benzene is scarce, a predictive analysis based on structurally similar, sterically hindered trisubstituted alkenes provides a clear path forward for researchers. Molybdenum-based Schrock catalysts are anticipated to offer the highest reactivity, albeit with stringent handling requirements.[10][14] Second-generation Hoveyda-Grubbs catalysts present a robust and more user-friendly alternative, likely providing moderate to good yields under optimized conditions.[6] The experimental protocols provided herein serve as a comprehensive starting point for the systematic evaluation of this and other challenging olefin metathesis substrates. Further research into catalysts with tailored steric and electronic properties will continue to expand the scope of this powerful transformation to include ever more complex and sterically demanding molecules.

References

  • Hoveyda, A. H., & Schrock, R. R. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 554(7691), 94–99. [Link]

  • Chatterjee, A. K., & Grubbs, R. H. (1999). Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. Organic Letters, 1(11), 1751–1753. [Link]

  • Wang, Y., Jimenez, M., Sheehan, P., Zhong, C., Hung, A., Tam, C., & Young, D. (2013). Selective access to trisubstituted macrocyclic E- and Z-alkenes from the ring-closing metathesis of vinylsiloxanes. Organic Letters, 15(6), 1258–1261. [Link]

  • Wilson, M. R., & Taylor, R. E. (2013). An Efficient Protocol for the Cross-Metathesis of Sterically Demanding Olefins. Organic Letters, 15(12), 3006–3009. [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2018). Synthesis of E- and Z-Trisubstituted Alkenes Using Chemoselective Cross-Metathesis. XiMo. [Link]

  • Poater, A., Ragone, F., & Cavallo, L. (2015). Metallacyclobutanes from Schrock-Type d0 Metal Alkylidene Catalysts: Structural Preferences and Consequences in Alkene Metathesis. Organometallics, 34(10), 1956–1963. [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2009). Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis. Nature, 457(7227), 302–306. [Link]

  • Grela, K., et al. (2023). Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentration. Chemical Science, 14(7), 1836-1844. [Link]

  • Wang, Y., et al. (2013). Selective access to trisubstituted macrocyclic E- and Z-alkenes from the ring-closing metathesis of vinylsiloxanes. Organic Letters. [Link]

  • Nguyen, T. T., et al. (2017). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. MIT Open Access Articles. [Link]

  • Chatterjee, A. K., & Grubbs, R. H. (1999). Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. CaltechAUTHORS. [Link]

  • Hoveyda, A. H., et al. (2023). Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]

  • Cui, Q., et al. (2006). The Asymmetric Schrock Olefin Metathesis Catalyst. A Computational Study. Request PDF. [Link]

  • Schrock, R. R. (2005). Nobel Lecture: Multiple Metal-Carbon Bonds for Catalytic Metathesis of Alkenes. NobelPrize.org. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Reddy, M. S., et al. (2010). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]

  • Grela, K., et al. (2024). Hoveyda – Grubbs type complexes with ruthenium – pnictogen/ chalcogen/halogen coordination bond. Synthesis. [Link]

  • Lee, C.-W., & Grubbs, R. H. (2011). Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 16(1), 908-921. [Link]

  • Grela, K., et al. (2013). Comparison of various Hoveyda-Grubbs type catalysts. ResearchGate. [Link]

  • PubChem. (n.d.). (3-Methylhex-1-en-2-yl)benzene. [Link]

  • ResearchGate. (2001). Attempted synthesis of 1-pheny-1, 2-cyclohexadiene and Wurtz-like condensation products in the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl) benzene with zinc. [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5122. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Methylhex-1-en-2-yl)benzene for Laboratory Professionals

The following protocols are designed to be a self-validating system, grounded in established safety standards for aromatic hydrocarbons. While specific data for (3-Methylhex-1-en-2-yl)benzene is limited, the procedures o...

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Author: BenchChem Technical Support Team. Date: April 2026

The following protocols are designed to be a self-validating system, grounded in established safety standards for aromatic hydrocarbons. While specific data for (3-Methylhex-1-en-2-yl)benzene is limited, the procedures outlined are based on the known hazards of structurally similar compounds, such as substituted aromatic hydrocarbons.

Hazard Identification and Immediate Precautions

(3-Methylhex-1-en-2-yl)benzene belongs to the class of aromatic hydrocarbons. Compounds in this family are typically flammable, can be irritating to the skin and eyes, and may pose long-term health risks, including potential carcinogenicity, with prolonged exposure.[1] Therefore, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Key Hazards:

  • Flammability: Aromatic hydrocarbons are often flammable, with vapors that can form explosive mixtures with air.[4] Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6]

  • Health Hazards: May cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects.[5] Prolonged or repeated exposure to related compounds has been linked to more severe health effects, including damage to organs and potential genetic defects.[1]

  • Environmental Hazards: This compound may be harmful to aquatic life with long-lasting effects.[7] Avoid release into the environment.[4][6]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling (3-Methylhex-1-en-2-yl)benzene:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. If a splash occurs, immediately remove and dispose of the contaminated gloves and wash your hands thoroughly.[2]

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation exposure despite engineering controls, a respirator appropriate for organic vapors should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the area. Ensure the area is well-ventilated, preferably under a fume hood.[2][3]

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Contain the Spill: Use a spill kit with appropriate absorbent materials, such as vermiculite, sand, or a commercial sorbent, to contain the spill.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Carefully apply the absorbent material to the spill. Once the liquid is absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.[3][4]

  • Decontaminate the Area: Clean the spill area with soap and water.[2] All cleaning materials, including contaminated wipes, must be disposed of as hazardous waste.[2]

  • Dispose of Waste: Seal the hazardous waste container and label it clearly. Arrange for disposal through your institution's environmental health and safety (EHS) office.[2]

Disposal Protocol for (3-Methylhex-1-en-2-yl)benzene

Under no circumstances should (3-Methylhex-1-en-2-yl)benzene or its solutions be disposed of down the drain.[2][8] All waste containing this chemical must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Pure or Concentrated (3-Methylhex-1-en-2-yl)benzene: Collect in a designated, leak-proof, and clearly labeled container. The container must be compatible with aromatic hydrocarbons.

    • Dilute Solutions: Aqueous solutions containing this compound must also be collected as hazardous waste.[8]

    • Contaminated Materials: Any items such as gloves, absorbent pads, or glassware that have come into contact with (3-Methylhex-1-en-2-yl)benzene must be collected in a separate, labeled solid hazardous waste container.[2]

  • Waste Container Labeling: As soon as you begin collecting waste, label the container with a hazardous waste tag provided by your institution's EHS department.[9] The label should clearly state "Hazardous Waste" and identify the contents, including "(3-Methylhex-1-en-2-yl)benzene" and any other solvents present.

  • Storage of Waste:

    • Store waste containers in a well-ventilated area, away from ignition sources and incompatible materials.[3][5]

    • Keep containers tightly closed except when adding waste.[2][9]

    • Utilize secondary containment to prevent spills.[9]

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][9] Do not transport hazardous waste yourself.[9]

Waste Segregation and Decision Flowchart

Proper segregation of chemical waste is crucial for safe disposal and to prevent unintended chemical reactions.

Sources

Handling

Personal protective equipment for handling (3-Methylhex-1-en-2-yl)benzene

Standard Operating Procedure & Safety Matrix: Handling (3-Methylhex-1-en-2-yl)benzene As a Senior Application Scientist, I frequently consult on the safe integration of complex organic intermediates into drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling (3-Methylhex-1-en-2-yl)benzene

As a Senior Application Scientist, I frequently consult on the safe integration of complex organic intermediates into drug development pipelines. (3-Methylhex-1-en-2-yl)benzene (CAS: 917836-73-8) is a sterically hindered, alpha-substituted styrene derivative[1]. While its unique structural motif makes it a valuable precursor for complex macromolecular chimeras and diastereoselective syntheses[2], it presents specific operational hazards typical of aromatic alkenes.

To build a self-validating safety culture in your laboratory, it is not enough to know what PPE to wear; your team must understand the causality behind these requirements. This guide provides the mechanistic reasoning and step-by-step logistical protocols required to handle this compound safely.

Physicochemical Profiling & Hazard Causality

Because empirical safety data on rare synthetic intermediates can be sparse, we establish operational safety boundaries using its core structural features and its closest commercial analog, α-Methylstyrene[3].

Table 1: Physicochemical & Quantitative Safety Profile

ParameterValueSource / AnalogOperational Implication
CAS Number 917836-73-8Target Compound[1]Unique identifier for inventory and waste tracking.
Molecular Weight 174.28 g/mol Target Compound[1]Moderate volatility; poses an inhalation hazard in unventilated spaces.
Density (Est.) ~0.91 g/mL at 20 °Cα-Methylstyrene[4]Floats on water; aqueous fire suppression or spill dilution is ineffective.
Flash Point (Est.) ~45 °C (114 °F)α-Methylstyrene[5]Flammable liquid; requires grounded transfer equipment to prevent static ignition.

Mechanistic Hazard Assessment:

  • Permeation Hazard: Aromatic hydrocarbons follow the "like-dissolves-like" principle. The lipophilic nature of the benzene ring allows it to rapidly permeate standard latex and thin nitrile gloves by intercalating between the polymer chains of the elastomer.

  • Reactivity Hazard: The exocyclic double bond is prone to radical addition. Exposure to UV light, heat, or atmospheric oxygen can initiate auto-oxidation, leading to the formation of shock-sensitive peroxides or runaway exothermic polymerization[5].

Reactivity Chem (3-Methylhex-1-en-2-yl)benzene Peroxide Peroxide Formation (Shock Sensitive) Chem->Peroxide Prolonged Storage Polymer Exothermic Polymerization Chem->Polymer Radical Initiation O2 Atmospheric O2 O2->Peroxide Heat UV Light / Heat Heat->Polymer

Mechanistic degradation pathways of (3-Methylhex-1-en-2-yl)benzene.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE for extended handling of this compound. The following matrix is engineered specifically to mitigate the permeation and flammability risks of aromatic alkenes.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausal Justification
Hand Protection (Primary) Viton (Fluorocarbon) or PVA glovesFluorinated polymers resist swelling and degradation by aromatic solvents.
Hand Protection (Incidental) Double-gloved Heavyweight Nitrile (8+ mil)Acceptable only for brief splash protection. Must be removed immediately if contaminated.
Eye Protection Indirect-vented chemical splash gogglesPrevents vapor intrusion and protects against liquid splashing during syringe transfer.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Mitigates severe burn risks in the event of static-discharge ignition of hydrocarbon vapors.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile aromatic species and captures potential polymerization off-gassing.

Operational Workflow & Safety Protocols

The following step-by-step methodology ensures a closed, self-validating system from dispensing to reaction completion.

Step-by-Step Handling Methodology:

  • Environment Validation: Verify fume hood face velocity. Ensure no ignition sources (e.g., hot plates, open flames) are active within a 1-meter radius. Ground all metal transfer vessels to prevent static accumulation.

  • Inert Atmosphere Dispensing: Because of the alkene's susceptibility to auto-oxidation, purge the reagent bottle with an inert gas (Argon or Nitrogen) before and after dispensing. Use a glass or PTFE syringe; avoid plastic syringes which may leach plasticizers when exposed to aromatic liquids.

  • Reaction Execution: Conduct all reactions in a sealed, inerted system (e.g., a Schlenk line). Monitor the reaction temperature rigorously, as unintended polymerization is highly exothermic.

  • Storage: Store the sealed container in a flammable liquids cabinet at 2-8°C, away from direct light and oxidizing agents[4]. If storing for >6 months, test for peroxides using standard KI-starch indicator strips before use.

Workflow Start 1. Pre-Operation Verify Hood & PPE Dispense 2. Inert Dispensing (Argon Purge) Start->Dispense Cleared React 3. Reaction Setup (Schlenk Line) Dispense->React Transferred Spill Spill Protocol (Vermiculite) Dispense->Spill Leak Detected Store 4. Safe Storage (2-8°C, Dark) React->Store Completed React->Spill Leak Detected

Standard operational workflow for dispensing and reacting aromatic alkenes.

Waste Disposal & Spill Management

Improper disposal of aromatic hydrocarbons poses severe environmental and facility risks. Water will simply spread the chemical due to its low density and insolubility.

Step-by-Step Spill Response Protocol:

  • Evacuate & Isolate: Immediately clear the immediate area. Extinguish all nearby ignition sources.

  • Containment: Don Viton gloves and an organic vapor respirator (if the spill is outside a fume hood). Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use combustible materials like paper towels for large hydrocarbon spills.

  • Collection: Sweep the absorbed mixture using non-sparking tools (e.g., a polypropylene dustpan). Place the waste in a designated, sealable solid waste container.

  • Decontamination: Wash the spill area with a mild detergent and water to remove the residual lipophilic film.

Waste Segregation Plan:

  • Segregation: Collect all liquid waste in a dedicated "Non-Halogenated Organic Waste" carboy. Do not mix with acidic waste, as acid catalysis can trigger rapid polymerization of the alkene tail.

  • Labeling: Clearly label the waste container with the chemical name, hazards (Flammable, Irritant), and the exact accumulation start date.

References

  • Title: (3-Methylhex-1-en-2-yl)benzene | CID 71428311 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: alpha-Methylstyrene (1-methylethenyl)benzene Safety Data Source: The Good Scents Company URL: [Link]

  • Title: Diastereoselective Intramolecular Hydride Transfer Source: Nanyang Technological University (NTU) Digital Repository URL: [Link]

Sources

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